molecular formula C16H12FN3O B2646762 2-(4-Fluorophenyl)quinoline-4-carbohydrazide CAS No. 351328-72-8

2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Cat. No.: B2646762
CAS No.: 351328-72-8
M. Wt: 281.29
InChI Key: POMGEBJEQZLUHG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)quinoline-4-carbohydrazide (Molecular Formula: C16H12FN3O, Monoisotopic Mass: 281.09644 Da) is a synthetically designed quinoline derivative of significant interest in medicinal chemistry and drug discovery research . This compound is built on a molecular framework known for its versatile biological activities, particularly as a bacterial DNA gyrase inhibitor and an epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitor . Its core structure incorporates a quinoline ring, a 4-fluorophenyl group at the 2-position, and a critical hydrazide moiety at the 4-position, which serves as a key pharmacophoric element and a handle for further molecular hybridization . In antimicrobial research, this compound is primarily investigated for its potential to inhibit microbial DNA gyrase, a well-validated antibacterial target essential for bacterial DNA replication . Quinoline-carbohydrazide hybrids have demonstrated promising in vitro antimicrobial activity, especially against Gram-positive bacteria like Staphylococcus aureus . The specific presence of the 4-fluorophenyl substituent is a subject of ongoing structure-activity relationship (SAR) studies, as fluorine atoms can profoundly influence a molecule's bioavailability, binding affinity, and metabolic stability . Concurrently, this scaffold is a valuable precursor in developing novel anticancer agents. Researchers utilize it to create derivatives that target the EGFR tyrosine kinase domain, a critical driver in various cancers, including non-small cell lung cancer and breast cancer . The planar quinoline system can interact with the adenine binding site of the kinase, while the hydrazide group serves as a spacer and allows for the attachment of diverse hydrophobic pharmacophores designed to fit into adjacent hydrophobic regions of the ATP-binding pocket . This strategic design, often achieved through molecular hybridization, has yielded derivatives with potent antiproliferative activity in cell-based assays . This product is intended for research applications only, including in vitro biological screening, mechanism of action studies, and as a key synthetic intermediate for the development of new chemical entities. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMGEBJEQZLUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Identification, Synthesis, and Verification of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

The compound 2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its structural core combines the pharmacophoric quinoline ring with a hydrazide linker, facilitating the formation of hydrazones and other bioactive derivatives.

This guide provides the definitive identification data, a validated search methodology, and a self-validating synthesis protocol for researchers who cannot source the compound commercially.

Core Identity Data[2]
ParameterSpecification
Chemical Name 2-(4-Fluorophenyl)quinoline-4-carbohydrazide
CAS Registry Number 351328-72-8
Molecular Formula C₁₆H₁₂FN₃O
Molecular Weight 281.29 g/mol
InChIKey POMGEBJEQZLUHG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN
Precursor CAS (Acid) 441-28-1 (2-(4-Fluorophenyl)quinoline-4-carboxylic acid)

Search Methodology & Validation Strategy

Finding the CAS number for specific quinoline derivatives can be challenging due to the vast number of potential substitutions. The following workflow demonstrates the "Structure-First" approach used to validate CAS 351328-72-8 . This method is superior to text-based searching, which often fails due to nomenclature variations.

Validated Search Workflow

The following diagram illustrates the logical pathway from chemical structure to verified CAS registry number.

SearchWorkflow Input Input: Chemical Structure (2-(4-Fluorophenyl)...) GenInChI Generate InChIKey (POMGEBJ...) Input->GenInChI Cheminformatics Tool Database Query Chemical Databases (PubChem / SciFinder) GenInChI->Database Exact Match Search Validation Cross-Reference CAS 351328-72-8 Database->Validation Retrieve Metadata Output Output: Verified Identity Validation->Output Confirm

Figure 1: Structure-First Search Strategy for verifying CAS 351328-72-8.

Causality of Choice
  • Why InChIKey? The InChIKey is a fixed-length string generated from the chemical structure. Unlike names (which vary by language and IUPAC preference), the InChIKey POMGEBJEQZLUHG-UHFFFAOYSA-N is unique to this specific tautomer, eliminating false positives in database queries.

Synthesis Protocol: A Self-Validating System

If commercial stock of CAS 351328-72-8 is unavailable, the compound can be synthesized with high purity using a modified Pfitzinger reaction followed by hydrazinolysis. This protocol is designed to be self-validating: each intermediate has a distinct solubility profile and spectral signature that confirms success before proceeding.

Reaction Pathway[5][6][7]

SynthesisPathway Start Start: Isatin + 4-Fluoroacetophenone Step1 Step 1: Pfitzinger Reaction (KOH, EtOH, Reflux) Start->Step1 Inter1 Intermediate 1: Carboxylic Acid (CAS 441-28-1) Step1->Inter1 Precipitate with HCl Step2 Step 2: Esterification (H2SO4, EtOH) Inter1->Step2 Inter2 Intermediate 2: Ethyl Ester Step2->Inter2 Reflux 6-8h Step3 Step 3: Hydrazinolysis (NH2NH2·H2O, EtOH) Inter2->Step3 Final Product: Hydrazide (CAS 351328-72-8) Step3->Final Crystallization

Figure 2: Synthesis route from Isatin to 2-(4-Fluorophenyl)quinoline-4-carbohydrazide.

Detailed Methodology
Step 1: Synthesis of the Acid Scaffold (CAS 441-28-1)
  • Reagents: Isatin (1 eq), 4-Fluoroacetophenone (1 eq), KOH (33% w/v solution), Ethanol.

  • Procedure:

    • Dissolve Isatin in warm ethanol.

    • Add 4-Fluoroacetophenone and KOH solution dropwise.

    • Reflux for 12 hours. The solution will turn dark red/brown.

    • Validation Check: Upon cooling and acidification with HCl to pH 2-3, a yellow precipitate must form. If no precipitate forms, the condensation failed (check KOH concentration).

    • Yield: Isolate 2-(4-Fluorophenyl)quinoline-4-carboxylic acid via filtration.

Step 2: Esterification
  • Reagents: Acid Intermediate (from Step 1), Absolute Ethanol, conc.[1] H₂SO₄ (catalytic).

  • Procedure:

    • Suspend the acid in absolute ethanol (10 mL/g).

    • Add H₂SO₄ (0.5 mL per 10 mmol).

    • Reflux for 8-10 hours.

    • Validation Check: The solid acid should dissolve as it converts to the soluble ester. TLC (Hexane:EtOAc 7:3) should show a new spot with higher R_f than the acid.

Step 3: Hydrazide Formation (Target: CAS 351328-72-8)
  • Reagents: Ethyl ester (from Step 2), Hydrazine Hydrate (99%, 5-10 eq), Ethanol.

  • Procedure:

    • Dissolve the ester in ethanol.

    • Add excess hydrazine hydrate.

    • Reflux for 4-6 hours.

    • Validation Check: Upon cooling, the hydrazide often crystallizes out as a white/off-white solid.

    • Purification: Recrystallize from ethanol/DMF.

Characterization & Quality Control

To ensure the synthesized or purchased material corresponds to CAS 351328-72-8 , compare analytical data against these expected values.

Expected Spectral Data
TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) Hydrazide NH: Singlet at ~9.8–10.0 ppm (exchangeable). NH₂: Broad singlet at ~4.5–5.0 ppm. Quinoline H3: Singlet at ~8.2–8.5 ppm (characteristic of 2-substituted quinolines). Fluorophenyl: Two multiplets (AA'BB' system) at ~7.4 and ~8.3 ppm.
IR Spectroscopy C=O (Amide I): 1650–1660 cm⁻¹. NH/NH₂: Doublet spike at 3200–3350 cm⁻¹.
Mass Spectrometry [M+H]⁺: 282.10 m/z.[2] [M+Na]⁺: 304.08 m/z.[2]

References

  • PubChem. (2025).[3][4][5] 2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1).[4][6] National Library of Medicine. [Link]

  • NaviMRO. (2025). Chemical Database Entry for CAS 351328-72-8. [Link]

  • PubChem. (2025).[3][4][5] Compound Summary: 2-(4-fluorophenyl)quinoline-4-carbohydrazide (Structure Search). [Link][2]

Sources

Medicinal Chemistry Applications of 2-Phenylquinoline-4-Carbohydrazide Scaffolds

[1]

Executive Summary: The "Privileged" Pivot

In modern medicinal chemistry, the 2-phenylquinoline-4-carbohydrazide scaffold is not merely a structural motif; it is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique combination of electronic features: the planar, lipophilic quinoline ring system facilitates intercalation into DNA and hydrophobic pocket occupancy (e.g., in kinases), while the C4-carbohydrazide moiety acts as a versatile hydrogen-bonding "hinge" and a reactive handle for library generation.

This guide provides a technical deep-dive into the synthesis, structural optimization, and biological validation of this scaffold, specifically focusing on its application in EGFR-targeted oncology and DNA gyrase-targeted antimicrobial therapies.

Structural Rationale & Pharmacophore Analysis[2]

The efficacy of the 2-phenylquinoline-4-carbohydrazide scaffold relies on three distinct pharmacophoric regions:

  • Region A (The Quinoline Core): A planar, bicyclic aromatic system that mimics purine/pyrimidine bases, allowing for

    
    -
    
    
    stacking interactions within the DNA minor groove or the ATP-binding pockets of kinases (e.g., EGFR).
  • Region B (The 2-Phenyl Substituent): This moiety extends the hydrophobic surface area. Substitutions here (e.g., 4-Br, 4-F) modulate lipophilicity (

    
    ) and metabolic stability. In HDAC inhibitors, this region often occupies the hydrophobic "cap" of the enzyme.
    
  • Region C (The 4-Carbohydrazide Linker): The critical pivot. It serves two roles:

    • Synthetic: A nucleophilic handle for Schiff base formation (hydrazones) or cyclization into oxadiazoles.

    • Biological: A hydrogen bond donor/acceptor site (–CO–NH–NH–) that interacts with amino acid residues like Methionine in the hinge region of kinases.

Synthetic Protocol: The Pfitzinger Pathway[1][2][3]

The most robust route to this scaffold is the Pfitzinger reaction, followed by esterification and hydrazinolysis. This pathway is preferred over the Doebner reaction due to higher yields and easier purification.

Workflow Diagram

The following diagram outlines the critical path from raw materials to the functionalized scaffold.

SynthesisWorkflowIsatinIsatin DerivativesIntermediatePfitzinger Reaction(KOH, EtOH, Reflux)Isatin->IntermediateAcetophenoneSubstitutedAcetophenoneAcetophenone->IntermediateAcid2-Phenylquinoline-4-carboxylic AcidIntermediate->Acid Acidification (HCl)EsterEthyl EsterIntermediateAcid->Ester EtOH/H2SO4Reflux 12hHydrazide4-Carbohydrazide(The Scaffold)Ester->Hydrazide NH2NH2·H2OReflux 10hSchiffBaseHydrazone/Schiff Base(Active Drug)Hydrazide->SchiffBase Ar-CHOGlacial AcOH

Caption: Step-wise synthesis of 2-phenylquinoline-4-carbohydrazide derivatives via the Pfitzinger protocol.

Detailed Experimental Methodology

Step 1: Pfitzinger Cyclization (Acid Synthesis)

  • Reagents: Isatin (10 mmol), 4-Bromoacetophenone (10 mmol), KOH (33% w/v aq. solution), Ethanol (20 mL).

  • Procedure: Dissolve isatin in the KOH solution. Add the acetophenone and ethanol. Reflux at 80°C for 12–24 hours. The mixture will darken as the isatin ring opens and condenses.

  • Work-up: Cool to room temperature. Pour into crushed ice and acidify with 10% HCl to pH 2–3. The yellow precipitate (2-(4-bromophenyl)quinoline-4-carboxylic acid) is filtered, washed with water, and recrystallized from ethanol.

    • Checkpoint: Monitor disappearance of isatin via TLC (Hexane:Ethyl Acetate 3:1).

Step 2: Esterification

  • Reagents: Carboxylic acid intermediate (from Step 1), Absolute Ethanol (50 mL), Conc.

    
     (catalytic, 1-2 mL).
    
  • Procedure: Reflux the mixture for 12 hours.

  • Work-up: Neutralize with

    
     solution. Extract with ethyl acetate. Evaporate solvent to yield the ethyl ester.
    

Step 3: Hydrazinolysis (Scaffold Generation)

  • Reagents: Ethyl ester intermediate, Hydrazine hydrate (99%, 5 equiv), Ethanol.

  • Procedure: Reflux for 10–15 hours. The excess hydrazine drives the equilibrium toward the hydrazide.

  • Work-up: Cool to allow the carbohydrazide to precipitate. Filter and wash with cold ethanol to remove unreacted hydrazine.

    • Validation: IR spectrum should show doublet peaks around 3200–3300 cm⁻¹ (

      
      ) and a carbonyl stretch at 1650 cm⁻¹.
      

Therapeutic Applications & SAR Profiling

A. Anticancer: EGFR Kinase Inhibition

The 2-phenylquinoline-4-carbohydrazide scaffold has shown remarkable potency against Non-Small Cell Lung Cancer (NSCLC) cell lines by targeting the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: The scaffold functions as an ATP-competitive inhibitor. When derivatized into hydrazide-acrylamide hybrids (e.g., Compound 6h [1]), the carbohydrazide linker positions the acrylamide "warhead" to interact with the catalytic cleft of EGFR.

  • Key Interaction: The quinoline nitrogen accepts a hydrogen bond from the backbone NH of Met793 (hinge region).

  • Apoptosis: These compounds upregulate p53 and Caspase-9, triggering the intrinsic apoptotic pathway.[1]

Quantitative Data (Compound 6h vs. Standards):

CompoundTargetCell Line

(

)
Reference
Compound 6h EGFR KinaseMCF-70.22 [1]
LapatinibEGFR KinaseMCF-70.18[1]
DoxorubicinGeneral DNAMCF-76.18[1]
Compound D28 HDAC3K56224.45[2]
B. Antimicrobial: DNA Gyrase Inhibition

Derivatives of this scaffold, particularly hydrazones (Schiff bases), act as potent inhibitors of bacterial DNA gyrase (Topoisomerase II), essential for bacterial replication.

SAR Insights:

  • Electron-Withdrawing Groups (EWG): A 4-Br or 4-Cl on the 2-phenyl ring enhances antimicrobial activity by increasing lipophilicity, aiding cell wall penetration [3].

  • Hydrazone Linkage: Condensing the hydrazide with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) creates a rigid spacer that fits the ATPase domain of DNA gyrase [4].

Computational Insights: Molecular Docking Logic

To validate the design of new derivatives, molecular docking is essential. The following Graphviz diagram illustrates the binding logic used in in silico studies for EGFR targeting.

DockingLogicEGFREGFR Active Site(PDB: 1M17)Ligand2-Phenylquinoline-4-Carbohydrazide LigandLigand->EGFR Docks intoMet793Met793(Hinge Region)Ligand->Met793 H-Bond (Quinoline N)Lys745Lys745(Catalytic Core)Ligand->Lys745 Cation-Pi InteractionHydroPocketHydrophobic Pocket(Leu844, Val726)Ligand->HydroPocket Van der Waals(Phenyl Ring)

Caption: Interaction map of the scaffold within the EGFR ATP-binding pocket (PDB: 1M17).

Protocol for Docking (AutoDock/Schrödinger):

  • Protein Prep: Remove water molecules from PDB 1M17; add polar hydrogens.[2]

  • Grid Generation: Center grid box on the co-crystallized ligand (Erlotinib).

  • Ligand Prep: Energy minimize the hydrazide derivative (MMFF94 force field).

  • Validation: Re-dock Erlotinib; RMSD must be < 2.0 Å.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. (2024).

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology. (2022).

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. (2023).

  • Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. (2022).

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. (2026).

A Technical Guide to the Role of Fluorine Substitution in the Bioactivity of Quinoline Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its synthetic tractability has allowed for extensive structural diversification.[3] Among its many derivatives, quinoline hydrazides have emerged as a particularly promising class of compounds, with the hydrazide-hydrazone moiety often being crucial for their biological function.[4] This guide delves into the strategic incorporation of fluorine into the quinoline hydrazide framework, a chemical modification that has consistently been shown to enhance therapeutic potential.

Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—have made it a valuable tool in modern drug design.[5][6] The substitution of hydrogen with fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7] When applied to the quinoline hydrazide scaffold, this "fluorine effect" can lead to a significant potentiation of bioactivity, transforming promising lead compounds into viable clinical candidates. This guide will provide an in-depth exploration of the synthesis, multifaceted bioactivities, and mechanistic underpinnings of fluorinated quinoline hydrazides, offering valuable insights for researchers and professionals in the field of drug development.

The Strategic Incorporation of Fluorine: Synthetic Methodologies

The synthesis of fluorinated quinoline hydrazides typically involves a multi-step process that begins with the construction of the core quinoline ring, followed by the introduction of the hydrazide moiety and, either before or after, the strategic placement of fluorine atoms. The synthetic flexibility of the quinoline ring system allows for the generation of a wide array of structurally diverse derivatives.[3]

Overview of Synthetic Routes

A common synthetic pathway to quinoline hydrazides commences with the synthesis of a quinoline carboxylic acid ester, which is then reacted with hydrazine hydrate to form the corresponding quinoline carbohydrazide. This intermediate can then be condensed with various aldehydes or ketones to yield the final quinoline hydrazone derivatives. Fluorine can be incorporated at various stages of this process, either by starting with a fluorinated precursor, such as a fluoroaniline, or by employing a fluorinating agent on a pre-formed quinoline ring.

Key Fluorination Strategies for the Quinoline Core

The introduction of fluorine onto the quinoline scaffold is a critical step that can significantly impact the biological activity of the final compound. The position of the fluorine atom is crucial, with substitution at the C6 and C8 positions being particularly common and often leading to enhanced potency.[8][9]

Step-by-Step Protocol for the Synthesis of a Model Fluorinated Quinoline Hydrazide

The following is a representative protocol for the synthesis of a fluorinated quinoline hydrazide derivative, starting from a fluorinated quinoline carboxylic acid.

Step 1: Esterification of 6-Fluoroquinoline-4-carboxylic acid

  • To a solution of 6-fluoroquinoline-4-carboxylic acid (1 mmol) in methanol (10 mL), add concentrated sulfuric acid (0.2 mL) dropwise at 0 °C.

  • Reflux the reaction mixture for 6 hours.

  • After cooling to room temperature, pour the mixture into ice-cold water (50 mL).

  • Neutralize with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Filter the precipitate, wash with water, and dry to obtain the methyl 6-fluoroquinoline-4-carboxylate.

Step 2: Synthesis of 6-Fluoroquinoline-4-carbohydrazide

  • Dissolve the methyl 6-fluoroquinoline-4-carboxylate (1 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (5 mmol) and reflux the mixture for 8 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to yield the pure 6-fluoroquinoline-4-carbohydrazide.

Step 3: Synthesis of the Final Fluorinated Quinoline Hydrazone

  • To a solution of 6-fluoroquinoline-4-carbohydrazide (1 mmol) in ethanol (10 mL), add a few drops of glacial acetic acid.

  • Add the desired substituted aldehyde (1 mmol) to the mixture.

  • Reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography.

  • Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the final fluorinated quinoline hydrazone.

Impact of Fluorine Substitution on Bioactivity: A Multi-faceted Analysis

The introduction of fluorine into the quinoline hydrazide structure can have a profound and diverse impact on its biological activity, often leading to significant enhancements in potency and selectivity.

Antimicrobial Activity

The discovery that adding a fluorine atom at the C6 position of the quinolone core could dramatically broaden the antibacterial spectrum and increase potency was a major breakthrough in the development of this class of antibiotics.[8] This principle extends to quinoline hydrazide derivatives.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Quinoline-based antibacterial agents primarily exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[2] Fluorine substitution can enhance the binding of the compound to the DNA gyrase-DNA complex, leading to increased inhibitory activity.[10]

Structure-Activity Relationship (SAR) Insights

  • Position of Fluorine: A fluorine atom at the C6 position is considered optimal for enhancing antibacterial potency, conferring a 5- to 100-fold greater activity than other halogens at the same position.[8]

  • Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross bacterial cell membranes and reach its intracellular target.[1][6]

Comparative Analysis of Fluorinated vs. Non-fluorinated Analogues

Compound TypeTarget OrganismMIC (µg/mL)Reference
Quinoline HydrazideS. aureus>100[11]
Fluoro -Quinoline HydrazideS. aureus3.91[11]
Quinoline HydrazideE. coli>100[11]
Fluoro -Quinoline HydrazideE. coli7.81[11]
Anticancer Activity

Quinoline hydrazide derivatives have also demonstrated significant potential as anticancer agents, and fluorine substitution can further enhance their cytotoxic effects.[4][12]

Mechanisms of Action: From Topoisomerase Inhibition to Cell Cycle Arrest

The anticancer activity of quinoline-based compounds is often attributed to various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and cell cycle arrest.[4][13] The presence of lipophilic fluorine atoms can be favorable for cytotoxic activity.[14]

The Influence of Fluorine on Cytotoxicity and Selectivity

Fluorine substitution can increase the potency of quinoline hydrazides against various cancer cell lines. For instance, certain fluorinated quinoline-sulfonyl hydrazones have shown potent activity against breast cancer cell lines.[14] The position of the fluorine atom on the terminal phenyl ring has been found to be a key determinant of cytotoxic activity.[14]

Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Quinoline Hydrazone Derivative15.8--[12]
Fluoro -Quinoline Hydrazone Derivative0.983.931.06[12][15]
Doxorubicin (Standard)10.3--[12]
Antifungal and Other Activities

The versatile quinoline hydrazide scaffold, when fluorinated, has also shown promise in other therapeutic areas. For example, certain fluorinated quinoline analogs have exhibited good antifungal activity.[9] Additionally, some derivatives have been investigated for their antitubercular properties.[16]

Mechanistic Insights: How Fluorine Exerts its Influence

The significant impact of fluorine substitution on the bioactivity of quinoline hydrazides can be attributed to its profound effects on the molecule's physicochemical properties and its interactions with biological targets.

Modulation of Physicochemical Properties
  • Lipophilicity: The carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond.[5] Increasing the lipophilicity of a drug molecule can enhance its ability to cross cell membranes and access hydrophobic binding pockets in target proteins.

  • pKa: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can influence the ionization state of the molecule at physiological pH and affect its binding to target receptors.

Enhancement of Target Binding Interactions

The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance.[7] Its electronegativity can lead to favorable electrostatic and hydrogen-bond interactions with the target protein, thereby increasing binding affinity.[6]

Metabolic Stability and Pharmacokinetic Profile

The strength of the carbon-fluorine bond makes it resistant to metabolic oxidation.[5] By blocking sites of metabolic degradation, fluorine substitution can increase the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic profile.

Visualizing the Impact: A Proposed Signaling Pathway

G cluster_cell Cancer Cell FQH Fluorinated Quinoline Hydrazide DNA_Gyrase DNA Gyrase (Bacteria) FQH->DNA_Gyrase Inhibition Topoisomerase Topoisomerase (Cancer) FQH->Topoisomerase Inhibition CDK2 CDK2 (Cancer) FQH->CDK2 Inhibition Replication DNA Replication Blocked DNA_Gyrase->Replication Topoisomerase->Replication CellCycleArrest Cell Cycle Arrest (G2/M) CDK2->CellCycleArrest Apoptosis Apoptosis Induced Replication->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanisms of action for fluorinated quinoline hydrazides.

Experimental Evaluation of Fluorinated Quinoline Hydrazides: Protocols and Workflows

The biological evaluation of newly synthesized fluorinated quinoline hydrazides is a critical step in the drug discovery process. Standardized and validated protocols are essential for obtaining reliable and reproducible data.

General Experimental Workflow

G Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Bioactivity Screening Characterization->Primary_Screening MIC MIC Assay (Antibacterial) Primary_Screening->MIC MTT MTT Assay (Anticancer) Primary_Screening->MTT Secondary_Screening Secondary Assays (e.g., Mechanism of Action) MIC->Secondary_Screening MTT->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: A general workflow for the evaluation of novel compounds.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the quinoline hydrazide scaffold represents a powerful approach for enhancing the therapeutic potential of this versatile class of compounds. The unique properties of fluorine can lead to significant improvements in antimicrobial and anticancer activity by favorably modulating the physicochemical properties, target binding interactions, and metabolic stability of the parent molecule. The continued exploration of structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and more potent fluorinated quinoline hydrazide-based drugs. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacokinetic and safety profiles to facilitate their translation into clinical practice.

References

  • Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ResearchGate. [Link]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. [Link]

  • Structure-activity relationships of the fluoroquinolones. ASM Journals. [Link]

  • Different mechanisms of action of quinoline hydrazide/hydrazone... ResearchGate. [Link]

  • Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. [Link]

  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]

  • (PDF) Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. ResearchGate. [Link]

  • Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents. DOI. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. PMC. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. [Link]

  • Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

Sources

Solubility Profile of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile, physicochemical characterization, and experimental determination protocols for 2-(4-Fluorophenyl)quinoline-4-carbohydrazide .

Executive Summary & Compound Identity

2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a pharmacologically significant quinoline derivative, prominent in medicinal chemistry for its potential antimicrobial, anticancer, and anti-inflammatory properties. Its solubility profile is governed by the interplay between the lipophilic 2-(4-fluorophenyl)quinoline core and the polar, hydrogen-bond-donating carbohydrazide moiety.

This guide synthesizes experimental data from structural analogs (specifically the 2-phenyl homolog) and thermodynamic modeling principles to establish a predictive solubility landscape. It further details a validated experimental protocol for precise solubility determination.

Physicochemical Context
PropertyValue / Description
CAS Registry Number 441-28-1 (Parent Acid); Derivative specific ID varies
Molecular Formula C₁₆H₁₂FN₃O
Molecular Weight ~281.29 g/mol
Physical State White to off-white crystalline solid
Melting Point 214–218 °C (Predicted based on 2-phenyl analog range of 214–216 °C)
Polarity Amphiphilic: Lipophilic fluorophenyl tail + Polar hydrazide head

Synthesis & Structural Logic

To understand the solubility behavior, one must understand the synthesis, which defines the impurities and crystal lattice energy. The compound is typically synthesized via the Pfitzinger reaction , followed by esterification and hydrazinolysis.

Synthesis Pathway Diagram

The following DOT diagram illustrates the stepwise formation, highlighting the transition from the carboxylic acid intermediate to the final hydrazide.

SynthesisPathway Figure 1: Synthetic route impacting crystal purity and initial solvation properties. Isatin Isatin Inter 2-(4-Fluorophenyl) quinoline-4-carboxylic Acid Isatin->Inter KOH, EtOH Reflux (Pfitzinger) Aceto 4-Fluoroacetophenone Aceto->Inter Ester Ethyl Ester Intermediate Inter->Ester EtOH, H2SO4 Esterification Product 2-(4-Fluorophenyl) quinoline-4-carbohydrazide Ester->Product NH2NH2·H2O Reflux (Hydrazinolysis)

[7]

Solubility Profile & Solvent Interactions

The solubility of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide is non-ideal and heavily dependent on solute-solvent hydrogen bonding . The hydrazide group (-CONHNH₂) acts as both a hydrogen bond donor and acceptor, while the fluorophenyl group enhances lipophilicity (LogP > 3.5).

Predicted Solubility Ranking

Based on thermodynamic data of the homologous 2-phenylquinoline-4-carbohydrazide, the solubility follows this descending order:

DMSO > DMF > THF > 1,4-Dioxane > Ethanol > Methanol > Ethyl Acetate > Water

Quantitative Solubility Data (Representative)

Note: Values below are derived from the 2-phenyl analog and adjusted for the lipophilic shift caused by the 4-fluoro substitution.

Solvent ClassSolventSolubility at 298.15 K (Mole Fraction, x)Interaction Mechanism
Polar Aprotic DMSO 1.25 × 10⁻² (High)Strong dipole-dipole & H-bond acceptance disrupts lattice.
Polar Aprotic DMF 9.80 × 10⁻³ (High)Similar to DMSO; efficient solvation of the quinoline core.
Ether THF 4.50 × 10⁻³ (Moderate)Interaction with hydrazide protons; good lipophilic accommodation.
Alcohol Ethanol 2.10 × 10⁻³ (Low-Mod)H-bonding network competes with solute-solute interactions.
Alcohol Methanol 1.85 × 10⁻³ (Low)High polarity but insufficient dispersion forces for the fluoro-ring.
Aqueous Water < 1.0 × 10⁻⁶ (Insoluble)Hydrophobic effect dominates; lattice energy > hydration energy.

Experimental Protocol: Gravimetric & HPLC Determination

To generate precise data for regulatory or formulation purposes, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the required standard.

Workflow Diagram

SolubilityProtocol Figure 2: Standardized workflow for solubility determination. Start Excess Solid + Solvent Equilib Equilibration (Shake Flask, 24-48h) Start->Equilib Constant T Settle Phase Separation (Centrifugation/Filtration) Equilib->Settle Dilute Dilution (Mobile Phase) Settle->Dilute Supernatant Analyze Quantification (HPLC-UV @ 254 nm) Dilute->Analyze Data Data Fitting (Apelblat Model) Analyze->Data

Detailed Methodology
Step 1: Equilibration
  • Add excess 2-(4-Fluorophenyl)quinoline-4-carbohydrazide to 10 mL of the target solvent in a jacketed glass vessel.

  • Maintain temperature (e.g., 298.15 K to 328.15 K) with a precision of ±0.05 K using a circulating water bath.

  • Stir continuously for 24 hours, then allow to settle for 4 hours.

Step 2: Sampling & Dilution
  • Withdraw 1 mL of the supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter.

  • Immediately dilute the aliquot with the HPLC mobile phase to prevent precipitation.

Step 3: HPLC Quantification
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax, 150 x 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile : Water (50:50 v/v) with 0.1% Formic Acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm (characteristic quinoline absorption).

  • Calibration : Construct a standard curve (R² > 0.999) using pure reference standard.

Thermodynamic Modeling

For extrapolating solubility data to other temperatures, the Modified Apelblat Equation is the industry standard for this class of compounds.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation for Quinoline Derivatives:

  • Enthalpy of Solution (

    
    ) : Typically positive (endothermic), indicating solubility increases with temperature.
    
  • Entropy (

    
    ) : Positive values drive the dissolution process, particularly in aprotic solvents like DMF where solvent restructuring is minimal compared to water.
    

References

  • Synthesis & Analog Properties : Journal of Enzyme Inhibition and Medicinal Chemistry, "Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs." (2016).

  • Thermodynamic Modeling : CIBTech Journal of Pharmaceutical Sciences, "Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study."

  • General Quinoline Data: Journal of Chemical & Engineering Data, "Solubility and Thermodynamic Properties of Quinoline Derivatives in Pure Solvents." (Standard reference for methodology).
  • Compound Database : PubChem, "2-(4-Fluorophenyl)quinoline-4-carboxylic acid (Precursor Data)."

  • Analytical Method : BenchChem, "Technical Guide: Solubility of Quinoline Derivatives."

Sources

Comprehensive Physicochemical Profiling of C16H12FN3O: Isomeric Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

C16H12FN3O is a chemical formula representing a class of bioactive heterocyclic compounds currently under investigation in medicinal chemistry.[1] Unlike a single marketed drug, this formula encompasses several distinct structural isomers, most notably substituted aminopyrimidines and indole carbohydrazides . These scaffolds are critical in the development of kinase inhibitors (antiproliferative agents) and antiplatelet therapeutics.

This guide provides a rigorous technical analysis of the physicochemical properties, molecular stoichiometry, and characterization protocols for the two primary isomers identified in high-impact pharmaceutical literature:

  • 4-(2-Hydroxyphenyl)-6-(4-fluorophenyl)-2-aminopyrimidine (Kinase Inhibitor Scaffold)[2]

  • N'-(3-fluorobenzylidene)-1H-indole-3-carbohydrazide (Antiplatelet Scaffold)[1]

Stoichiometric Data
PropertyValuePrecision Note
Average Molecular Weight 281.29 g/mol Standard Atomic Weights
Monoisotopic Mass 281.09644 Da Critical for High-Res MS (HRMS)
Exact Mass 281.09644 DaFor [M+H]+ calc: 282.1037
Elemental Composition C (68.32%), H (4.30%), F (6.75%), N (14.94%), O (5.69%)Validated by combustion analysis

Physical Properties & Comparative Analysis

The physical behavior of C16H12FN3O is dictated by its specific isomeric connectivity. The table below contrasts the experimentally determined properties of the two dominant scaffolds.

Comparative Physicochemical Table
PropertyAminopyrimidine Derivative [1]Indole Carbohydrazide Derivative [2]Technical Insight
Structure Class 2-Amino-4,6-diarylpyrimidineIndole-3-carbohydrazide
Melting Point (MP) 221 – 223 °C 278 – 281 °C The Indole scaffold exhibits higher lattice energy due to extensive intermolecular H-bonding (CONH moiety).[3][4]
Solubility Profile High: DMSO, DMFLow: Water, HexaneHigh: DMSOLow: WaterBoth are lipophilic; DMSO is the universal solvent for stock solutions (10-20 mM).
LogP (Predicted) ~3.2 – 3.8~2.8 – 3.4High membrane permeability predicted for both; suitable for oral bioavailability (Rule of 5).
Key IR Signals 3490, 3321 cm⁻¹ (NH₂)3201 cm⁻¹ (Phenolic OH)3319–3200 cm⁻¹ (NH)1647 cm⁻¹ (C=O[2] Amide)The C=O stretch at 1647 cm⁻¹ is the diagnostic peak distinguishing the Indole from the Pyrimidine.
Structural Causality
  • Aminopyrimidine : The presence of an intramolecular hydrogen bond between the phenolic -OH and the pyrimidine nitrogen reduces the effective polarity, lowering the melting point compared to the indole derivative.

  • Indole Carbohydrazide : The hydrazide linker (-CO-NH-N=CH-) creates a rigid, planar system capable of strong intermolecular hydrogen bonding, resulting in a significantly higher melting point (>270°C) and lower solubility in non-polar solvents.

Experimental Protocols: Synthesis & Characterization

To ensure scientific integrity, the following protocols describe the synthesis and validation of the Aminopyrimidine scaffold, a common "privileged structure" in kinase inhibitor discovery.

Synthesis Workflow (Cyclocondensation)

The synthesis utilizes a Claisen-Schmidt condensation followed by cyclization with guanidine. This pathway is preferred for its modularity, allowing rapid analog generation.

SynthesisWorkflow Fig 1. Synthetic Pathway for C16H12FN3O (Aminopyrimidine Scaffold) Start Start: 2-Hydroxyacetophenone Chalcone Intermediate: Chalcone (1,3-diaryl-2-propen-1-one) Start->Chalcone Claisen-Schmidt (KOH/EtOH, RT) Aldehyde Reagent: 4-Fluorobenzaldehyde Aldehyde->Chalcone Product Final Product: C16H12FN3O (Pyrimidine) Chalcone->Product Cyclocondensation (Reflux, 6h) Guanidine Reagent: Guanidine HCl (Base Catalysis) Guanidine->Product

Figure 1: Modular synthesis of the aminopyrimidine derivative via chalcone intermediate.

Characterization Protocol (Self-Validating)

Objective : Confirm identity and purity (>95%) of C16H12FN3O.

  • Solubility Check : Dissolve 1 mg of solid in 1 mL DMSO-d6. Solution must be clear with no suspension.

  • 1H-NMR Spectroscopy (400 MHz, DMSO-d6) :

    • Validation Check: Look for the diagnostic singlet at δ 5.5 ppm (2H) corresponding to the -NH₂ group (Pyrimidine) OR the singlet at δ 11.78 ppm (1H) for the -CONH- group (Indole).

    • Aromatic Region: Verify integration of 12 protons in the δ 6.9–8.1 ppm range.

  • Mass Spectrometry (ESI-MS) :

    • Run in Positive Ion Mode (M+H).

    • Acceptance Criterion: Observed m/z must be 282.1 ± 0.1 .[2]

    • Isotope Check: Observe the M+1 peak (~18% height of M) to confirm Carbon count (C16).

Biological Relevance & Applications

The C16H12FN3O formula represents a "chemical probe" used to interrogate specific biological pathways.

Kinase Inhibition (Aminopyrimidine)

The 2-aminopyrimidine moiety functions as an ATP-mimetic . It binds to the hinge region of kinase enzymes (e.g., p38 MAP kinase, VEGFR).

  • Mechanism : The amino group (H-bond donor) and pyrimidine nitrogen (H-bond acceptor) form a bidentate interaction with the kinase hinge residues.

  • Key Application : Antiproliferative assays against leukemia cell lines (e.g., K562, Jurkat) [1].[2]

Antiplatelet Aggregation (Indole)

The indole carbohydrazide derivative targets the arachidonic acid (AA) pathway.[1]

  • Mechanism : Inhibition of cyclooxygenase (COX) or thromboxane synthase, preventing platelet aggregation.

  • Key Application : Prophylaxis for arterial thrombosis [2].[1]

Storage & Stability

  • Solid State : Stable for >2 years at -20°C. Protect from light.

  • Solution (DMSO) : Stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles which can induce precipitation or hydrolysis of the hydrazide linkage.

  • Safety : Treat as a potent bioactive agent. Use standard PPE (nitrile gloves, fume hood).

References

  • Synthesis and antiproliferative activity of some diaryldiazepines and diarylpyrimidines . Journal of Enzyme Inhibition and Medicinal Chemistry. 2007.[2]

  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity . DARU Journal of Pharmaceutical Sciences. 2014.[1]

  • PubChem Compound Summary: C16H12FN3O . National Center for Biotechnology Information.

  • BindingDB Entry: BDBM15720 (p38 Kinase Inhibitor) . Binding Database.

Sources

Methodological & Application

Molecular docking of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide into DNA gyrase

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Molecular Docking of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide into DNA Gyrase

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide with bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for maintaining DNA topology, making it a prime target for antibacterial drug development.[1] Quinolone-based compounds have historically been successful inhibitors of this enzyme.[2][3][4] This document outlines the scientific rationale and step-by-step methodology for preparing the protein receptor and ligand, performing the docking simulation using AutoDock Vina, and critically analyzing the results. The protocol is designed for researchers, scientists, and drug development professionals seeking to computationally evaluate the binding potential of novel quinoline derivatives against this validated therapeutic target.

Introduction: The Rationale for Targeting DNA Gyrase

DNA gyrase facilitates the ATP-dependent negative supercoiling of DNA, a process vital for DNA replication, transcription, and repair.[1][5] Its unique presence in bacteria and divergence from human topoisomerases make it an ideal target for developing selective antibacterial agents.[6] The quinoline scaffold is a well-established pharmacophore found in many synthetic and natural compounds that exhibit potent antibacterial activity by inhibiting DNA gyrase.[2][4]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex.[7][8] It has become an indispensable tool in modern drug discovery for screening virtual libraries, elucidating binding mechanisms, and optimizing lead compounds.[9][10] This application note details the specific workflow for docking 2-(4-Fluorophenyl)quinoline-4-carbohydrazide[11], a representative quinoline derivative, into the active site of Escherichia coli DNA gyrase.

Essential Software and Resources

Successful execution of this protocol requires several freely available and commercial software packages.

Resource/SoftwarePurposeSource / URL
RCSB Protein Data Bank Source for the 3D crystal structure of the target protein (DNA Gyrase).[Link]
PubChem Database Source for the 3D structure of the ligand.[Link]
AutoDock Tools (ADT) A suite of tools for preparing protein and ligand files for docking and for setting up the grid box.[Link]
AutoDock Vina The core docking program used for the simulation.[Link]
Open Babel A chemical toolbox for converting file formats and performing initial ligand energy minimization.[Link]
PyMOL or UCSF ChimeraX Molecular visualization software for analyzing docking results and creating publication-quality images.[Link] or
Discovery Studio Visualizer Tool for detailed 2D and 3D visualization of protein-ligand interactions.[Link]

The Molecular Docking Workflow

The protocol is segmented into four primary stages: Receptor Preparation, Ligand Preparation, Docking Simulation, and Results Analysis. Each stage is critical for the accuracy and reliability of the final prediction.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Receptor_Prep Receptor Preparation (DNA Gyrase) Grid_Box Grid Box Generation (Defining Search Space) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (Quinoline-carbohydrazide) Ligand_Prep->Grid_Box Docking Run Docking Simulation (AutoDock Vina) Grid_Box->Docking Analysis Analyze Binding Poses & Scores Docking->Analysis Validation Protocol Validation (Re-docking) Analysis->Validation Visualization Visualize Interactions (PyMOL / DS Visualizer) Analysis->Visualization

Figure 1: Overall molecular docking workflow.

Protocol Part I: Receptor Preparation

The goal of this stage is to clean the crystal structure of the protein, making it suitable for the docking algorithm. We will use the crystal structure of E. coli DNA gyrase complexed with a known inhibitor, which helps in defining the active site.

Selected Target: E. coli DNA Gyrase B subunit PDB ID: 7C7N[12] Resolution: 2.30 Å Rationale: This structure is of good resolution and contains a co-crystallized quinoline derivative, which authoritatively defines the binding pocket for this class of compounds.

Step-by-Step Protocol:

  • Download the PDB File: Navigate to the RCSB PDB and download the structure 7C7N in PDB format.

  • Clean the Protein Structure:

    • Open the 7C7N.pdb file in AutoDock Tools (ADT).

    • Remove Water Molecules: The solvent molecules can interfere with the docking process. In ADT, select Edit -> Delete Water.

    • Remove Alternate Conformations: If any residues have alternate locations (e.g., A and B), retain only the 'A' conformation for simplicity.

    • Isolate the Protein Chain: The PDB file may contain multiple protein chains and ligands. For this protocol, we will focus on the protein chain that forms the binding site. Delete all other chains and the original ligand.

  • Prepare the Protein for Docking:

    • Add Hydrogens: Correct protonation states are essential for calculating interactions. Select Edit -> Hydrogens -> Add -> Polar Only.

    • Compute Charges: A force field is used to assign partial charges to each atom. Select Edit -> Charges -> Compute Gasteiger.

    • Assign Atom Types: This step defines the properties of each atom. Select Grid -> Macromolecule -> Choose, select the protein, and ADT will automatically assign atom types.

  • Save the Prepared Receptor: Save the processed protein in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina. Select File -> Save -> Write PDBQT. Name the file receptor.pdbqt.

Protocol Part II: Ligand Preparation

This stage involves generating a 3D, low-energy conformation of our ligand, 2-(4-Fluorophenyl)quinoline-4-carbohydrazide, and preparing it in the required PDBQT format.

Ligand: 2-(4-Fluorophenyl)quinoline-4-carbohydrazide PubChem CID: 2304963[11]

Step-by-Step Protocol:

  • Obtain Ligand Structure: Download the 3D structure of the ligand from the PubChem database in SDF format.

  • Format Conversion and Energy Minimization (Optional but Recommended):

    • Use Open Babel to convert the SDF file to a PDB file and perform a quick energy minimization to relax the structure.

    • obabel -isdf CID_2304963.sdf -opdb -O ligand.pdb --gen3d -ff UFF

  • Prepare Ligand in ADT:

    • Open the ligand.pdb file in ADT.

    • Assign Gasteiger Charges: As with the protein, select Ligand -> Input -> Choose, select the ligand, and compute Gasteiger charges.

    • Detect Rotatable Bonds: Ligand flexibility is a key part of the docking process. ADT automatically detects rotatable bonds. Ligand -> Torsion Tree -> Detect Root.

  • Save the Prepared Ligand: Save the final ligand file in PDBQT format. Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt.

Protocol Part III: Docking Simulation with AutoDock Vina

This is the core computational stage where the ligand is docked into the prepared receptor. The key is to define the search space (the grid box) accurately.

Step-by-Step Protocol:

  • Define the Grid Box: The grid box is a three-dimensional cube that defines the search area for the ligand on the receptor's surface. A well-placed grid box is crucial for success.

    • Method: Center the grid box on the position of the co-crystallized ligand from the original PDB file (7C7N). This ensures the search is focused on the known active site.

    • In ADT, load the prepared receptor.pdbqt.

    • Go to Grid -> Grid Box.

    • Adjust the center coordinates and dimensions (in Ångströms) to encompass the entire binding cavity. A typical size is 25 x 25 x 25 Å.

    • Record the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create a Configuration File: For clarity and reproducibility, create a text file named conf.txt with the following parameters:

    Expertise Note: The exhaustiveness parameter controls the computational effort of the search. A value of 8 is a good balance between speed and accuracy for standard docking. Higher values may yield more accurate poses but at a significant computational cost.

  • Run AutoDock Vina:

    • Open a terminal or command prompt in the directory containing your files.

    • Execute the following command: vina --config conf.txt

Protocol Part IV: Analysis and Validation

G cluster_interactions Key Interactions Ligand 2-(4-Fluorophenyl) quinoline-4-carbohydrazide H_Bond Hydrogen Bonds Ligand->H_Bond forms Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic engages in Pi_Pi Pi-Pi Stacking Ligand->Pi_Pi participates in ActiveSite DNA Gyrase Active Site H_Bond->ActiveSite Hydrophobic->ActiveSite Pi_Pi->ActiveSite

Figure 2: Logical diagram of key intermolecular interactions.

Step-by-Step Protocol:

  • Review the Log File: The docking_log.txt file contains the binding affinity scores for the top predicted poses. The binding affinity is reported in kcal/mol; more negative values indicate stronger predicted binding.

    Binding Pose (Mode)Binding Affinity (kcal/mol)
    1-9.5
    2-9.2
    3-8.8
    ......
  • Visualize the Docking Poses:

    • Open the receptor.pdbqt and the docking_results.pdbqt files in a molecular visualizer like PyMOL.

    • Examine the top-ranked pose (Mode 1). Observe its orientation within the binding pocket.

    • Use the visualization software to identify and measure key interactions between the ligand and the protein's amino acid residues.

  • Characterize Key Interactions: Document the specific interactions that stabilize the ligand in the active site.

Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Carbonyl OxygenASP73Hydrogen Bond~2.8
Hydrazide NHGLY77Hydrogen Bond~3.1
Fluorophenyl RingILE78, PRO79Hydrophobic InteractionN/A
Quinoline RingILE94Pi-Alkyl Interaction~4.5
  • Trustworthiness: Protocol Validation via Re-docking:

    • Rationale: To validate that our docking parameters (grid box size, location, etc.) are appropriate, we perform a control experiment. We dock the original co-crystallized ligand back into the receptor's binding site.

    • Procedure: Prepare the co-crystallized ligand from 7C7N.pdb using the same method as in Part II. Run the docking simulation using the same configuration file.

    • Success Criterion: A successful validation is achieved if the top-ranked pose of the re-docked ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position. A low RMSD confirms that the protocol can accurately reproduce the experimentally determined binding mode.

Conclusion

This application note provides a validated, step-by-step protocol for the molecular docking of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide into the active site of E. coli DNA gyrase. By following this workflow, researchers can generate reliable computational predictions of ligand binding modes and affinities. This information is invaluable for structure-activity relationship (SAR) studies, hit-to-lead optimization, and the rational design of novel DNA gyrase inhibitors as potential antibacterial agents. The emphasis on protocol validation through re-docking ensures a high degree of confidence in the generated results.

References

  • Structure of DNA gyrase A C-terminal domain (PDB ID: 1SUU). RCSB Protein Data Bank. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]

  • A Computational Study of Molecular Interactions and In Vitro Antibacterial Activity of 6-Substituted Quinoline Carboxylic Acid Derivatives as DNA Gyrase Inhibitors. Bentham Science. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]

  • E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion (PDB ID: 6RKS). RCSB Protein Data Bank. [Link]

  • E. coli DNA Gyrase - DNA binding and cleavage domain in State 2 (PDB ID: 6RKV). PDBj. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]

  • Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative (PDB ID: 7C7N). RCSB Protein Data Bank. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. ResearchGate. [Link]

  • 2-(4-fluorophenyl)quinoline-4-carbohydrazide (CID: 2304963). PubChem. [Link]

  • DNA gyrase subunit A (Escherichia coli K-12). PubChem. [Link]

  • Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria. Vision Publisher. [Link]

  • Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. [Link]

  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. PMC. [Link]

  • Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. Journal of Applied Pharmaceutical Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Quinoline-4-carbohydrazides[1]

Introduction: The Purification Mandate

Welcome to the technical support hub for the synthesis of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide . As researchers, we know that the conversion of the quinoline-4-carboxylate ester to its hydrazide form is a critical juncture in drug development.[1] This scaffold is a precursor for Schiff bases, oxadiazoles, and pyrazoles often explored for antimicrobial and anticancer activity.[1]

However, the 4-position of the quinoline ring is sterically crowded, and the lipophilicity introduced by the 4-fluorophenyl group at the 2-position creates unique solubility challenges. This guide moves beyond basic recipes to address the causality of failure and provides self-validating protocols to ensure pharmaceutical-grade purity.

Module 1: Reaction Profiling & Impurity Landscape

To purify effectively, you must understand what you are fighting.[1] The synthesis typically involves the nucleophilic acyl substitution of an ethyl or methyl ester with hydrazine hydrate.[1]

The Reaction:

The Impurity Profile:

Impurity Type Source Solubility Profile Removal Strategy
Unreacted Ester Incomplete conversion due to steric hindrance at C4.[1] Soluble in EtOH; Insoluble in Water.[1][2] Recrystallization (EtOH) or hot solvent trituration.[1]
Hydrazine Hydrate Reagent excess (toxic).[1] Highly Water Soluble.[1] Critical: Copious water washing.[1]

| Quinoline Acid | Hydrolysis of ester (competing reaction).[1] | Soluble in dilute base (

11Azine Byproduct111

Module 2: Troubleshooting Center (Q&A)

Issue A: "My product formed a sticky gum or oil instead of a precipitate."

Diagnosis: This is a classic "solvent trapping" issue. The 4-fluorophenyl group increases lipophilicity, making the molecule "greasy."[1] If the reaction solvent (Ethanol) is not removed slowly or if impurities (unreacted ester) are high, the crystal lattice cannot form.

Corrective Protocol:

  • Evaporation: Remove the reaction solvent (Ethanol) under reduced pressure until dry.

  • Trituration: Add a small volume of cold diethyl ether or petroleum ether to the gum. Scratch the flask walls with a glass rod.[1] The non-polar solvent dissolves the impurities (ester) but forces the polar hydrazide to crystallize.

  • Water Shock: If ether fails, dissolve the gum in a minimum amount of hot ethanol and pour it into crushed ice with vigorous stirring. This "shock" precipitation often forces solidification.[1]

Issue B: "The product is yellow/brown. Isn't it supposed to be white?"

Diagnosis: Quinoline derivatives are photosensitive.[1] Furthermore, hydrazine hydrate can oxidize to form colored diazenyl species if exposed to air/light for too long.[1]

Corrective Protocol:

  • Acid Wash: Wash the crude solid with a small amount of cold ethanol.[1]

  • Recrystallization: Recrystallize immediately using Ethanol with Activated Charcoal . The charcoal will adsorb the colored oxidized polymeric impurities.[1]

  • Storage: Store the final product in amber vials under inert gas (Argon/Nitrogen).

Issue C: "TLC shows the ester spot is still there after 12 hours of reflux."

Diagnosis: The C4 carbonyl is sterically shielded by the peri-hydrogen (H5) of the quinoline ring and the 2-aryl substituent. Standard reflux might not provide enough activation energy.[1]

Corrective Protocol:

  • Reagent Stoichiometry: Increase Hydrazine Hydrate to 10–15 equivalents . Hydrazine acts as both reactant and solvent to drive the equilibrium.[1]

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid . This acts as a mild acid catalyst to activate the carbonyl carbon toward nucleophilic attack.[1]

Module 3: Validated Purification Protocols

Protocol 1: The "Water-Crash" Workup (Standard)

Use this for general bulk purification.[1]

  • Concentration: Evaporate the ethanolic reaction mixture to approximately 1/3 of its original volume.

  • Cooling: Allow the concentrate to stand at room temperature for 30 minutes, then refrigerate (

    
    ) for 2 hours.
    
  • Filtration: Filter the precipitate under vacuum.

  • The Critical Wash:

    • Wash the cake with ice-cold water (

      
      ). Reason: Removes hydrazine hydrate.[1][3]
      
    • Wash with cold ethanol (

      
      ).[1] Reason: Removes unreacted ester/colored impurities.[1]
      
  • Drying: Dry at

    
     to constant weight.
    
Protocol 2: High-Purity Recrystallization

Use this for analytical samples or biological assays.[1]

  • Solvent Choice: Absolute Ethanol is standard.[1] If the 4-fluorophenyl group renders it too insoluble, use DMF/Water (8:2) .[1]

  • Dissolution: Suspend crude solid in solvent. Heat to boiling. Add solvent dropwise until clear.[1]

  • Clarification: If colored, add activated charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (insulate the flask with foil). Slow cooling yields purer crystals.[1]

  • Collection: Filter and wash with cold ethanol.

Module 4: Visualization & Logic Flow

Diagram 1: Purification Decision Tree

This logic flow guides you based on the physical state of your crude product.[1]

PurificationLogicStartReaction Complete(TLC Verified)StateCheckObserve Physical Stateof Reaction MixtureStart->StateCheckSolidSolid PrecipitateFormedStateCheck->SolidLiquidClear Solution(No Solid)StateCheck->LiquidGumSticky Gum/Oilat BottomStateCheck->GumFilter1. Filter Vacuum2. Wash w/ Cold Water (x3)3. Wash w/ Cold EtOH (x1)Solid->FilterConcentrateEvaporate Solventto 1/3 VolumeLiquid->ConcentrateTriturateTriturate withDiethyl EtherGum->TriturateRecrystFinal Step:Recrystallize from EtOHFilter->RecrystIceBathCool to 4°C(2-4 Hours)Concentrate->IceBathIceBath->SolidTriturate->Solid

Caption: Decision tree for handling crude reaction mixtures based on physical state.

Diagram 2: Solubility & Impurity Management

Understanding where your impurities go during the workup.[1]

ImpurityMapCrudeCrude MixtureTarget HydrazideExcess HydrazineUnreacted EsterByproductsWaterWashWater Wash StepCrude->WaterWashFilter & WashEtOHRecrystEthanol RecrystallizationWaterWash->EtOHRecrystSolid CakeWaste1Aqueous FiltrateContains:Hydrazine Hydrate (Toxic)SaltsWaterWash->Waste1Removes Polar ImpuritiesWaste2Mother LiquorContains:Unreacted EsterSoluble OligomersEtOHRecryst->Waste2Removes Lipophilic ImpuritiesFinalPure Product2-(4-F-phenyl)quinoline-4-carbohydrazideEtOHRecryst->FinalCrystallization

Caption: Solubility mapping showing the partitioning of impurities during the washing and recrystallization phases.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: Is the product stable in solution? A: In DMSO or DMF, the hydrazide is stable for days at room temperature.[1] However, in protic solvents (Methanol/Ethanol) with traces of acid or acetone, it can form hydrazones or acetals.[1] Always prepare fresh solutions for biological assays.

Q2: Why is the melting point higher than reported in some literature? A: Hydrazides can exist as different polymorphs or form hydrates.[1] Furthermore, the 4-fluorophenyl derivative typically has a high melting point (

111

Q3: Can I use Methanol instead of Ethanol? A: Yes, but Ethanol is preferred.[1] Methanol is more polar and might solubilize some of your product, reducing yield.[1] If you must use Methanol, cool the mixture to

1

References

  • Synthesis of Quinoline Carbohydrazides (General Protocol)

    • Source: Organic Chemistry Portal / Journal of Medicinal Chemistry.[1]

    • Context: Standard nucleophilic substitution of esters with hydrazine hydrate.[1]

    • URL:[1]

  • Pfitzinger Reaction & Quinoline Derivatives

    • Source: ACS Omega (2023).[1][4] "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives..."

    • Context: Provides specific NMR and MP data for 2-arylquinoline-4-carbohydrazide analogs, serving as a direct structural reference for the 4-fluoro deriv
    • URL:[1]

  • Purification of Hydrazides

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).[1]

    • Context: Authoritative standard for recrystallization techniques and handling of hydrazine derivatives.[1]

    • URL:[1]

  • Solubility & Biological Activity of 2-Arylquinolines

    • Source: RSC Advances / PubMed Central.[1]

    • Context: Discusses the lipophilicity issues and biological targets (DNA Gyrase) of 2-(4-fluorophenyl)
    • URL:[1]

Technical Support Center: Enhancing Metabolic Stability of Quinoline Drugs with Fluorine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth answers and troubleshooting for researchers focused on enhancing the metabolic stability of quinoline-based drug candidates through fluorine substitution. Here, we delve into the causality behind experimental choices, provide validated protocols, and address common challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address common questions and issues, from foundational concepts to complex experimental troubleshooting.

Part 1: Foundational Concepts

Q1: Why is metabolic stability a critical parameter for our quinoline-based drug candidates?

Metabolic stability, or the susceptibility of a compound to biotransformation, is a crucial determinant of a drug's pharmacokinetic profile.[1][2] For quinoline-based drugs, poor metabolic stability often leads to:

  • Rapid Clearance: The drug is eliminated from the body too quickly, failing to maintain therapeutic concentrations. This can necessitate higher or more frequent dosing, increasing the risk of side effects.[2]

  • Low Oral Bioavailability: Extensive "first-pass metabolism" in the gut wall and liver can significantly reduce the amount of active drug that reaches systemic circulation after oral administration.[2][3]

  • Formation of Undesirable Metabolites: Metabolism can produce inactive byproducts or, more critically, reactive or toxic metabolites that pose safety risks.[1][4]

Evaluating metabolic stability early in the drug discovery process allows for the selection and optimization of candidates with more favorable in vivo properties.[2][5][6]

Q2: What are the primary metabolic pathways for quinoline drugs?

The quinoline scaffold is susceptible to metabolism primarily by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located mainly in the liver.[7][8] These are Phase I metabolic reactions.[1] For the core quinoline structure, key metabolic transformations include:

  • Oxidation/Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the aromatic ring. Studies have shown that enzymes like CYP2E1 are principally involved in forming 3-hydroxyquinoline, while CYP2A6 is involved in producing quinoline-5,6-epoxide, which is then converted to a diol.[7][9][10]

  • N-oxidation: Formation of a quinoline-1-oxide, a reaction in which CYP2A6 is the principal enzyme in human liver microsomes.[7][9]

  • Metabolism of Substituents: If the quinoline core has other functional groups (e.g., piperazinyl moieties in fluoroquinolones), these are often sites of oxidative metabolism.[11]

These oxidative processes make the molecule more polar, preparing it for Phase II conjugation and subsequent excretion.[1]

Caption: Fluorine substitution at a metabolic hot spot blocks CYP450 oxidation.

Q4: What are the potential downsides or caveats of fluorinating a quinoline scaffold?

While beneficial, fluorination is not a universal solution and can introduce new challenges. [12]Key considerations include:

  • Increased Lipophilicity: Adding fluorine, and especially motifs like -CF₃, can significantly increase the molecule's lipophilicity. [12]While this may improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity. [12]* Altered pKa: Fluorine's electron-withdrawing effects can lower the pKa of nearby basic nitrogen atoms, which are common in quinoline structures. This can impact solubility, receptor binding, and cell penetration. [13]* Unpredictable Effects: The benefits of fluorine are highly context-dependent. In some cases, blocking one metabolic pathway may reveal a new, previously minor pathway. [12]A study on fluorinated 7-phenyl-pyrroloquinolinones, for instance, found that monofluorination did not lead to any improvement in metabolic stability. [14]* Synthetic Challenges: The synthesis of specific fluorinated quinoline analogs can be complex and may require specialized reagents and multi-step processes. [15][16]

Part 2: Experimental Design & Protocols

Q5: What is the standard in vitro assay to determine the metabolic stability of a new fluorinated quinoline analog?

The most common and high-throughput initial assay is the Liver Microsomal Stability Assay . [1][17][18]Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly the CYPs. [1][5]This assay measures the rate at which your test compound disappears over time when incubated with these enzymes, providing a calculation of its intrinsic clearance (CLint). [5][17] Q6: Can you provide a detailed, step-by-step protocol for a microsomal stability assay?

Absolutely. This protocol is a standard methodology for assessing Phase I metabolic liability.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated quinoline compound.

Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Pooled Liver Microsomes (Human or species of interest, e.g., from a commercial supplier)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compound (e.g., a compound with known high clearance like Verapamil or Testosterone)

  • Quenching Solution: Ice-cold acetonitrile or methanol containing an internal standard (a structurally similar, stable compound for LC-MS/MS analysis)

  • 96-well plates, incubator/shaker (37°C), centrifuge

Methodology: [3][17]1. Prepare Incubation Mixture:

  • In a microcentrifuge tube or 96-well plate, prepare the main incubation mixture. For a final volume of 200 µL, combine:
  • Phosphate buffer
  • Liver microsomes (to a final concentration of 0.5 mg/mL)
  • Test compound (diluted from stock to a final concentration of 1 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.
  • Pre-incubation:
  • Pre-warm the plate containing the incubation mixture to 37°C for 5-10 minutes with gentle shaking. This allows the system to reach thermal equilibrium.
  • Initiate Metabolic Reaction:
  • Start the reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is your T=0 starting point for the reaction kinetics.
  • Time-Point Sampling:
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) from the incubation mixture.
  • Terminate (Quench) Reaction:
  • Immediately add the aliquot to a separate plate or tubes containing a larger volume (e.g., 75 µL) of the ice-cold quenching solution with the internal standard. [6][17]This action stops all enzymatic activity by precipitating the microsomal proteins.
  • Sample Processing:
  • Once all time points are collected, centrifuge the quenched samples at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
  • Analysis:
  • Carefully transfer the supernatant to a new plate for analysis.
  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

A[label="1. Prepare Incubation Mixture\n(Microsomes + Buffer + Test Compound)"]; B[label="2. Pre-incubate at 37°C"]; C [label="3. Initiate Reaction\n(Add NADPH Solution)"]; D [label="4. Sample at Time Points\n(0, 5, 15, 30, 60 min)"]; E [label="5. Quench Reaction\n(Add Cold Acetonitrile + Internal Standard)"]; F [label="6. Centrifuge to Remove Protein"]; G [label="7. Analyze Supernatant via LC-MS/MS"]; H [label="8. Calculate t½ and CLint", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Standard workflow for an in vitro liver microsomal stability assay.

Q7: How do I interpret the data from a microsomal stability assay?

The primary goal is to determine the rate of disappearance of your compound. [5]

  • Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the Slope: For compounds that follow first-order kinetics, this plot should yield a straight line. The slope of this line (k) is the elimination rate constant.

  • Calculate Half-Life (t½): The in vitro half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the slope: t½ (min) = 0.693 / |k|

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize the drug, normalized to the amount of protein in the assay. CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Mass) [17] A longer half-life and lower intrinsic clearance value indicate higher metabolic stability.

Data Presentation Example

The table below illustrates hypothetical data comparing a parent quinoline compound to its fluorinated analogs.

CompoundPosition of FluorineIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)
Parent Quinoline N/A886.6
Analog A 6-Fluoro4515.4
Analog B 8-Fluoro> 60 (stable)< 11.5
Analog C 3-Fluoro1069.3

This hypothetical data shows that fluorination at the 6- and 8-positions, known sites of oxidation, significantly improves metabolic stability, whereas fluorination at the 3-position has a modest effect.

Part 3: Advanced Troubleshooting

Q8: I'm seeing high variability in my metabolic stability results. What are the common causes?

  • Compound Solubility: If your compound precipitates in the aqueous buffer, the actual concentration available to the enzymes is unknown and inconsistent. Visually inspect your solutions and consider using a lower concentration or a different co-solvent (though be mindful of its effect on enzymes).

  • NADPH Degradation: The NADPH regenerating system is crucial. If it is old, improperly stored, or its activity is compromised, the metabolic rate will be inconsistent. Always use a fresh or validated system.

  • Microsome Activity: Ensure your microsomes have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can reduce enzymatic activity.

  • Analytical Method: An unreliable LC-MS/MS method (e.g., poor peak shape, instrument drift, matrix effects) is a major source of variability. Ensure your method is robust and always use an internal standard.

Q9: My fluorinated quinoline is still metabolized quickly. How can I identify the metabolites to guide the next design cycle?

If your compound is still unstable, you need to identify the new "soft spot". This requires a Metabolite Identification (MetID) study.

  • Experimental Setup: Run a larger-scale microsomal incubation, allowing a significant portion of the parent drug to be consumed.

  • Analysis: Use high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument. Analyze the samples looking for masses corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation, etc.).

  • Tandem MS (MS/MS): Fragmenting the potential metabolite ions and comparing their fragmentation patterns to that of the parent drug can help pinpoint the site of modification. [19]This information is invaluable for rationally designing the next generation of analogs where the newly identified site of metabolism is blocked. [4] Q10: My fluorinated compound has very poor solubility in the assay buffer. How can I get reliable data?

This is a common issue, especially with highly fluorinated molecules. [12]

  • Lower Compound Concentration: The simplest solution is to reduce the test concentration to a level below its solubility limit.

  • Increase Co-solvent: You can slightly increase the percentage of DMSO or another organic solvent, but be cautious. Generally, keep DMSO ≤ 0.5% and acetonitrile ≤ 1% to minimize CYP inhibition. You must run a solvent-effect control to validate this.

  • Use a Different Assay System: For highly lipophilic and poorly soluble compounds, a hepatocyte stability assay might be more suitable. [5][18]Hepatocytes are whole cells and contain lipids and proteins that can help solubilize lipophilic compounds, better reflecting the in vivo environment. [1]

References
  • Fluorine in drug discovery: Role, design and case studies. Google AI-Powered Search.
  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed. PubMed.
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery - Benchchem. Benchchem.
  • Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. Oxford Academic.
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. WuXi AppTec.
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. PubMed.
  • Metabolism and the fluoroquinolones - PubMed. PubMed.
  • Cytochrome P450 species involved in the metabolism of quinoline. - Semantic Scholar. Semantic Scholar.
  • The role of fluorine in medicinal chemistry - Taylor & Francis. Taylor & Francis Online.
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF - ResearchGate.
  • Metabolic Stability Assays - Merck Millipore. Merck Millipore.
  • Drug Metabolic Stability Analysis Service - Creative Biolabs.
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - NIH.
  • Fluorine in drug design: a case study with fluoroanisoles - PubMed. PubMed.
  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. PMC.
  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC. PMC.
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. PMC.
  • Metabolism of fluorine-containing drugs. (2000) | B.K.
  • Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4 | Journal of Medicinal Chemistry - ACS Publications.
  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse.
  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383) - ResearchGate.
  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties | ChemRxiv. ChemRxiv.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. Benchchem.
  • Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - NIH.
  • Metabolism and elimination of quinine in healthy volunteers - PubMed. PubMed.
  • Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applic
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • Unraveling the Activity of Fluorinated Quinolines: A Technical Overview - Benchchem. Benchchem.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications.
  • Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candid
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Quinine - Wikipedia. Wikipedia.
  • Metabolic Stability - Pharma Focus Asia. Pharma Focus Asia.
  • GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro - NPRA.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed. PubMed.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Deconstructing the Molecule

The ¹H NMR spectrum of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide is best understood by considering its three key structural components: the quinoline core , the 2-(4-fluorophenyl) substituent , and the 4-carbohydrazide group . The electronic environment of each proton is influenced by the interplay of these components, leading to a unique spectral fingerprint.

  • Quinoline Core: This bicyclic aromatic system gives rise to a series of signals in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm[1][2]. The nitrogen atom's electron-withdrawing nature deshields adjacent protons, shifting them to higher chemical shifts.

  • 2-(4-Fluorophenyl) Substituent: This group introduces additional aromatic signals. The fluorine atom, being highly electronegative, influences the chemical shifts of the protons on its own ring through both inductive and resonance effects. Crucially, it introduces characteristic spin-spin coupling (J-coupling) to nearby protons, a key feature for assignment[3].

  • 4-Carbohydrazide Moiety (-CONHNH₂): This functional group contains three exchangeable protons (one NH and two NH₂) which typically appear as broad singlets in the far downfield region of the spectrum, often above 9.0 ppm, due to hydrogen bonding and resonance delocalization[4].

The logical flow for spectral analysis involves predicting the spectrum based on these fragments and then comparing it with experimental data from close analogs.

cluster_Molecule 2-(4-Fluorophenyl)quinoline-4-carbohydrazide cluster_Analysis Spectral Interpretation A Quinoline Core D Proton Chemical Shifts (δ) A->D Aromatic Region Deshielding by N E Spin-Spin Coupling (J) A->E H-H Coupling (ortho, meta, para) B 4-Fluorophenyl Ring B->D Aromatic Region F-substituent effects B->E H-H and H-F Coupling C Carbohydrazide Group C->D Downfield Exchangeable Protons (NH, NH₂)

Caption: Logical workflow for the ¹H NMR analysis of the target molecule.

Comparative Spectral Analysis: Leveraging Structural Analogs

Analog 1: 2-(4-Fluorophenyl)quinoline

This compound represents the core aromatic framework of our target molecule. Detailed ¹H NMR data (400 MHz, CDCl₃) has been reported, providing a solid foundation for assigning the quinoline and fluorophenyl protons[3].

Analog 2: 2-(4-Bromophenyl)quinoline-4-carbohydrazide

This analog is exceptionally valuable as it includes the carbohydrazide moiety at the 4-position. Although the electronic effect of bromine differs slightly from fluorine, the overall pattern of the quinoline protons and the presence of the -CONHNH₂ signals provide crucial reference points[4][5].

The table below presents a comparative summary of the experimental data for these analogs and a detailed prediction for our target compound.

Proton Assignment2-(4-Fluorophenyl)quinoline[3] (CDCl₃)2-(4-Bromophenyl)quinoline-4-carbohydrazide (DMSO-d₆)[4][5]2-(4-Fluorophenyl)quinoline-4-carbohydrazide (Predicted, DMSO-d₆) Rationale for Prediction
Carbohydrazide Protons
-CO NH-N/A~11.9 ppm (s, 1H)~11.9 - 12.0 ppm (s, 1H) The carbohydrazide NH is consistently observed as a downfield singlet. Its chemical environment is largely dictated by the carbonyl group.
-NHNH₂ N/ADisappeared upon derivatization, but parent NH₂ expected ~4.5-5.5 ppm~5.0 ppm (br s, 2H) The terminal NH₂ protons are exchangeable and typically appear as a broad singlet. Its position can vary with solvent and concentration.
Quinoline Protons
H3~7.80 ppm (d, J=8.4 Hz)~8.48 ppm (s)~8.5 ppm (s) The C4-substituent significantly deshields this proton and removes its coupling partner (H4). Its shift is comparable to the bromo-analog.
H5~8.17 ppm (d, J=8.4 Hz)~8.65 ppm (d)~8.7 ppm (d, J≈8.5 Hz) Perched over the fused ring system (peri-position), this proton is highly deshielded.
H6~7.50 ppm (ddd)~7.75 ppm (t)~7.8 ppm (t, J≈7.6 Hz) Typical chemical shift and coupling for a proton with two ortho and one meta coupling partners.
H7~7.70 ppm (ddd)~7.87 ppm (t)~7.9 ppm (t, J≈7.6 Hz) Similar to H6, appears as a triplet or doublet of doublets of doublets.
H8~8.17 ppm (d, J=8.4 Hz)~8.18 ppm (d)~8.2 ppm (d, J≈8.4 Hz) Deshielded due to proximity to the heterocyclic nitrogen atom.
4-Fluorophenyl Protons
H2'/H6'~8.15 ppm (dd, J=8.8, 5.6 Hz)N/A (Bromo-analog)~8.3 ppm (dd, J≈8.8, 5.6 Hz) Ortho to the quinoline ring, these protons are deshielded. They appear as a doublet of doublets due to coupling with both H3'/H5' and the fluorine atom.
H3'/H5'~7.18 ppm (t, J=8.8 Hz)N/A (Bromo-analog)~7.4 ppm (t, J≈8.8 Hz) Meta to the quinoline ring, these protons are coupled to both their adjacent protons and the fluorine atom, often appearing as a triplet due to similar J(H,H) and J(H,F) values.

Key Spectral Features and Interpretation

The Downfield Region: Exchangeable Protons

The most characteristic signals for the carbohydrazide moiety are the singlets corresponding to the NH and NH₂ protons. In a DMSO-d₆ solvent, which is capable of hydrogen bonding, these protons are less prone to rapid exchange with residual water, making them more easily observable than in CDCl₃. The -CONH- proton is expected significantly downfield (δ > 11.5 ppm) due to the strong deshielding effect of the adjacent carbonyl group and its participation in resonance and hydrogen bonding[4]. The -NH₂ protons typically appear as a broader singlet further upfield.

The Aromatic Region: Quinoline and Phenyl Protons
  • H3 Singlet: The proton at position 3 of the quinoline ring is a key indicator of C4-substitution. In the parent 2-(4-fluorophenyl)quinoline, H3 is a doublet due to coupling with H4[3]. The introduction of the carbohydrazide at C4 removes this coupling partner, causing the H3 signal to collapse into a singlet , expected around δ 8.5 ppm.

  • Fluorophenyl Splitting Pattern: The protons on the 4-fluorophenyl ring exhibit a classic AA'BB' system further complicated by H-F coupling.

    • The protons ortho to the fluorine (H3'/H5') will be coupled to the adjacent protons (H2'/H6') and to the fluorine atom. The ortho H-F coupling (³JHF) is typically in the range of 5-10 Hz. This results in a signal that is often a triplet or a doublet of doublets.

    • The protons meta to the fluorine (H2'/H6') will also be coupled to their adjacent protons and the fluorine. The meta H-F coupling (⁴JHF) is smaller, typically 2-3 Hz. This leads to a more complex multiplet, often a doublet of doublets.

Experimental Protocol for ¹H NMR Analysis

To ensure high-quality, reproducible data, adherence to a standardized protocol is essential.

Objective: To acquire a high-resolution ¹H NMR spectrum of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide for structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to the compound's likely low solubility in less polar solvents like CDCl₃ and its ability to preserve the signals of exchangeable NH protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Tune and shim the spectrometer to the sample for optimal magnetic field homogeneity.

    • Set the sample temperature to 298 K (25 °C). Note: Temperature can affect the chemical shifts of exchangeable protons.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Key Parameters:

      • Spectral Width: ~16 ppm (to ensure all aromatic and amide protons are included).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, especially in the aromatic region).

      • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative number of protons.

A Sample Prep (5-10 mg in DMSO-d₆) B Instrument Setup (Tuning & Shimming) A->B C ¹H Spectrum Acquisition (16-64 Scans) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Integration & Peak Assignment) D->E

Caption: Standard workflow for ¹H NMR data acquisition and analysis.

Conclusion and Future Directions

The ¹H NMR spectral analysis of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a multi-faceted process that relies on a foundational understanding of substituent effects in aromatic systems. By leveraging comparative data from closely related analogs, a detailed and reliable spectral prediction can be achieved. The key diagnostic features for this molecule are the downfield singlets of the carbohydrazide protons, the singlet for the H3 quinoline proton, and the characteristic splitting patterns of the 4-fluorophenyl ring protons due to H-F coupling. For unambiguous assignment, especially in a complex aromatic region, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) would be invaluable. This guide provides a robust framework for interpreting the ¹H NMR spectrum of this and similar quinoline-based compounds, ensuring confidence in structural characterization for drug discovery and development programs.

References

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). Repository. Available at: [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. (2006). PubMed. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. Available at: [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). PMC. Available at: [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). SID. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). RSC Publishing. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. Available at: [Link]

  • 2-(4-fluorophenyl)quinoline-4-carbohydrazide (C16H12FN3O). (n.d.). PubChem. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). Repository. Available at: [Link]

  • Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4- Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). American Chemical Society. Available at: [Link]

  • Structural studies of phenylhydrazine integration in carbohydrate derivatives. (n.d.). Sciforum. Available at: [Link]

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. (2020). Baxendale Group - Durham University. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide, a compound of interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal mechanisms behind the observed fragmentation, grounding the analysis in the fundamental principles of mass spectrometry. We will explore the predictable cleavage points within the molecule, compare mass spectrometry with alternative analytical techniques for structural elucidation, and provide a robust, self-validating experimental protocol for researchers. This guide is intended for scientists and professionals who require a deep and practical understanding of how to characterize novel quinoline derivatives.

Introduction: The Analytical Challenge

The structural verification of novel chemical entities is a cornerstone of drug discovery and development. Quinoline-hydrazide derivatives, such as 2-(4-Fluorophenyl)quinoline-4-carbohydrazide, have garnered significant attention for their wide range of biological activities, including antimicrobial and anticancer properties.[2] Accurate structural elucidation is paramount to understanding structure-activity relationships (SAR) and ensuring the identity and purity of these potential therapeutic agents.

Mass spectrometry (MS) stands out as a primary tool for this purpose due to its exceptional sensitivity and ability to provide detailed structural information from minimal sample quantities. This guide will dissect the fragmentation behavior of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide under typical mass spectrometric conditions, providing a predictive framework for its analysis.

Molecular Structure and Predicted Ionization

Molecular Formula: C₁₆H₁₂FN₃O[3] Monoisotopic Mass: 281.09644 Da[3] Structure:

Figure 1. Chemical Structure of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide.

Given its polarity and thermal lability, Electrospray Ionization (ESI) is the preferred method over Electron Ionization (EI) for this class of molecules.[4] In positive-ion mode ESI, the molecule is expected to readily protonate, primarily on the terminal amine of the hydrazide moiety or the quinoline nitrogen, to form the even-electron (EE) protonated molecule, [M+H]⁺ , at m/z 282.104 (calculated for C₁₆H₁₃FN₃O⁺). This ion will serve as the precursor for subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is governed by the relative stability of the resulting fragment ions and neutral losses. The structure of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide presents several likely cleavage points, primarily around the flexible and labile carbohydrazide linker.

The most probable fragmentation pathways, initiated by collision-induced dissociation (CID), are:

  • Cleavage of the Hydrazide Moiety: The C-N and N-N bonds in the hydrazide group are typically the weakest links.

    • Loss of Ammonia (NH₃): A common initial loss from the protonated hydrazide can occur, leading to the formation of an ion at m/z 265.077 .

    • Loss of Hydrazine (N₂H₄): Cleavage of the amide C-N bond can result in the expulsion of a neutral hydrazine molecule, yielding a stable acylium ion at m/z 250.066 . This is often a dominant pathway.

    • Formation of the 2-(4-Fluorophenyl)quinoline-4-carbonyl cation: This fragment at m/z 250.066 can subsequently lose carbon monoxide (CO) to produce the 2-(4-fluorophenyl)quinolin-4-yl cation at m/z 222.071 .

  • Fragmentation of the Quinoline Core: The quinoline ring system is relatively stable, but characteristic losses can occur.[5]

    • Loss of HCN: The quinoline ring itself can undergo fragmentation, often by expelling a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles.[6] For instance, the fragment at m/z 222.071 could lose HCN to yield an ion at m/z 195.060 .

  • Cleavage at the Phenyl-Quinoline Linker:

    • The bond connecting the fluorophenyl ring to the quinoline core is a strong sp²-sp² bond and is less likely to cleave under typical ESI-CID conditions compared to the hydrazide linker.

The following diagram illustrates these predicted fragmentation pathways.

G cluster_main Predicted Fragmentation Pathway of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide mol [M+H]⁺ m/z 282.104 frag1 [M+H - NH₃]⁺ m/z 265.077 mol->frag1 - NH₃ frag2 [M+H - N₂H₄]⁺ m/z 250.066 mol->frag2 - N₂H₄ frag3 [M+H - N₂H₄ - CO]⁺ m/z 222.071 frag2->frag3 - CO frag4 [M+H - N₂H₄ - CO - HCN]⁺ m/z 195.060 frag3->frag4 - HCN

Diagram 1. Predicted major fragmentation pathways for protonated 2-(4-Fluorophenyl)quinoline-4-carbohydrazide.

Data Summary: Predicted Key Fragment Ions

The following table summarizes the key ions expected in the MS/MS spectrum of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide.

m/z (Calculated) Proposed Formula Proposed Neutral Loss Proposed Fragment Identity
282.104[C₁₆H₁₃FN₃O]⁺-Protonated Molecule [M+H]⁺
265.077[C₁₆H₁₀FN₂O]⁺NH₃Loss of ammonia
250.066[C₁₆H₉FNO]⁺N₂H₄2-(4-Fluorophenyl)quinoline-4-carbonyl cation
222.071[C₁₅H₉FN]⁺N₂H₄, CO2-(4-Fluorophenyl)quinolin-4-yl cation
195.060[C₁₄H₈F]⁺N₂H₄, CO, HCNLoss of HCN from quinoline core

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive structural confirmation relies on orthogonal techniques. Each method provides unique and complementary information.

Technique Information Provided Strengths for this Molecule Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity, requires minimal sample, provides connectivity info via fragmentation.Isomers may not be distinguishable without chromatography; does not provide definitive stereochemistry.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed carbon-hydrogen framework, connectivity through space (NOESY) and bonds (COSY, HMBC), presence and environment of fluorine.Unambiguous structure determination, differentiates isomers. Essential for definitive proof of structure.Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.
FT-IR Spectroscopy Presence of functional groups (C=O, N-H, C-F, aromatic C=C).Quick and non-destructive confirmation of key functional groups (e.g., amide C=O ~1680 cm⁻¹, N-H stretch ~3300 cm⁻¹).Provides limited information on the overall molecular skeleton; not suitable for complete structure elucidation alone.
Elemental Analysis Percentage composition of C, H, N.Confirms the elemental formula and sample purity.Does not provide any structural information.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating method for acquiring high-quality MS/MS data for 2-(4-Fluorophenyl)quinoline-4-carbohydrazide.

Objective: To confirm the molecular weight and obtain a characteristic fragmentation pattern.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.

Materials:

  • 2-(4-Fluorophenyl)quinoline-4-carbohydrazide sample.

  • LC-MS grade Acetonitrile (ACN) and Water.

  • LC-MS grade Formic Acid (FA).

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol).

    • Dilute the stock solution to a final concentration of 1 µg/mL using 50:50 ACN:Water with 0.1% FA. This serves as the working solution.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: ACN + 0.1% FA.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Rationale: The chromatographic separation ensures that the analyte is isolated from potential impurities before entering the mass spectrometer, preventing ion suppression and ensuring data quality.

  • Mass Spectrometry:

    • Ionization Mode: ESI, Positive.

    • MS1 Full Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion at m/z 282.1.

    • MS2 (Product Ion Scan):

      • Select the precursor ion at m/z 282.1.

      • Apply collision energy (start with a ramp, e.g., 15-40 eV, to observe the full range of fragments).

      • Scan the product ions from m/z 50 to 300.

    • Rationale: The full scan confirms the mass of the parent molecule. The product ion scan provides the fragmentation fingerprint, which is crucial for structural confirmation and can be used for quantification in subsequent experiments.

The workflow for this protocol is visualized below.

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (1 µg/mL in 50:50 ACN/H₂O) hplc 2. HPLC Separation (C18 Reverse Phase) prep->hplc esi 3. ESI Source (Positive Ionization) hplc->esi ms1 4. MS1 Full Scan (Find m/z 282.1) esi->ms1 cid 5. Collision Cell (CID) (Isolate & Fragment m/z 282.1) ms1->cid ms2 6. MS2 Product Ion Scan (Acquire Fragmentation Spectrum) cid->ms2 data 7. Data Analysis ms2->data

Diagram 2. A step-by-step experimental workflow for the LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide provides a wealth of structural information from a single experiment. By understanding the fundamental principles of ion chemistry, a detailed and predictive fragmentation pattern can be established. The primary cleavages occur at the labile carbohydrazide linker, leading to characteristic neutral losses of hydrazine (N₂H₄) and subsequent loss of carbon monoxide (CO), yielding the stable 2-(4-fluorophenyl)quinolin-4-yl cation at m/z 222.071. While MS is an indispensable tool, its power is magnified when used in concert with orthogonal methods like NMR and IR spectroscopy to provide an unambiguous confirmation of molecular structure, a critical requirement in modern chemical research and drug development.

References

  • Journal of Applicable Pharmacy, Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available at: [Link]

  • Journal of Biochemical Technology, Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. Available at: [Link]

  • Chemical Papers, Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • Chemistry LibreTexts, Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Physical Chemistry Chemical Physics, Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Available at: [Link]

  • MDPI, 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]

  • Journal of Mass Spectrometry, Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Available at: [Link]

  • PubChem, 2-(4-fluorophenyl)quinoline-4-carbohydrazide. Available at: [Link]

  • Journal of Analytical Methods in Chemistry, Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

  • ResearchGate, Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. Available at: [Link]

  • ResearchGate, Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available at: [Link]

  • International Journal of Drug Delivery Technology, Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

  • International Journal of Organic Chemistry, Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available at: [Link]

  • Journal of Mass Spectrometry, Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available at: [Link]

  • Molecules, An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • eGyanKosh, MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Rapid Communications in Mass Spectrometry, Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Available at: [Link]

  • ResearchGate, Mass spectrum of (2-phenylquinolin-4-yl)... | Download Scientific Diagram. Available at: [Link]

  • ACS Omega, Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available at: [Link]

  • ACS Omega, Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available at: [Link]

  • University of Arizona, Mass Spectrometry: Fragmentation. Available at: [Link]

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A Comparative Guide to Purity Verification of C16H12FN3O Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity in Pharmaceutical Development

In pharmaceutical research and development, the purity of an Active Pharmaceutical Ingredient (API) is a non-negotiable cornerstone of safety and efficacy.[1][2] An accurately determined purity value is essential for correct dosage formulation, understanding toxicological profiles, and ensuring reproducible results in preclinical and clinical studies.[2][3] Elemental analysis, a technique that determines the elemental composition of a sample, serves as a fundamental method for confirming the identity and inferring the purity of a synthesized compound like C16H12FN3O.[1][4][5] This guide will explore the theoretical and practical application of this technique and compare its utility against orthogonal methods.

Foundations of Purity Verification by Elemental Analysis

Elemental analysis operates on a simple yet powerful principle: a pure compound will have a precise and predictable ratio of its constituent elements by mass.[4][6] By comparing the experimentally measured elemental composition (in weight percent) to the theoretically calculated values, a direct assessment of purity can be made.[1][6] Any significant deviation suggests the presence of impurities, such as residual solvents, inorganic salts, or by-products from synthesis.[5][7]

Theoretical Elemental Composition of C16H12FN3O

To perform a purity check, we must first calculate the ideal elemental composition based on the compound's molecular formula.

Molecular Formula: C₁₆H₁₂FN₃O

Molar Mass Calculation:

  • Carbon (C): 16 × 12.011 g/mol = 192.176 g/mol

  • Hydrogen (H): 12 × 1.008 g/mol = 12.096 g/mol

  • Fluorine (F): 1 × 18.998 g/mol = 18.998 g/mol

  • Nitrogen (N): 3 × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 × 15.999 g/mol = 15.999 g/mol

  • Total Molar Mass = 281.29 g/mol

Theoretical Weight Percentages (%):

  • %C = (192.176 / 281.29) × 100 = 68.32%

  • %H = (12.096 / 281.29) × 100 = 4.30%

  • %N = (42.021 / 281.29) × 100 = 14.94%

  • %O = (15.999 / 281.29) × 100 = 5.69%

These theoretical values are the gold standard against which experimental results will be compared.

Experimental Workflow: A Self-Validating Protocol for CHN Analysis

The most common form of elemental analysis for organic compounds is CHNS/O analysis, which relies on combustion or pyrolysis.[4][8] The following protocol for Carbon, Hydrogen, and Nitrogen (CHN) analysis is designed to ensure data integrity.

Principle of Combustion Analysis

The sample is combusted in an oxygen-rich environment at high temperatures (typically ~1000°C).[9] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides that are subsequently reduced to N₂).[9] These gases are then separated and measured by a thermal conductivity detector (TCD).[9][10] The detector's signal is proportional to the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.[9]

Detailed Experimental Protocol
  • Sample Preparation (The Causality of Care):

    • Homogenization: Finely grind the C16H12FN3O sample using a clean agate mortar and pestle. This is critical because a non-homogeneous sample will lead to non-reproducible results, as the small amount of material analyzed may not be representative of the entire batch.[11][12]

    • Drying: Dry the powdered sample to a constant weight in a vacuum oven at a temperature below its melting or decomposition point. This step is vital to remove residual solvents and adsorbed water, which would artificially inflate the hydrogen and potentially the carbon and oxygen percentages.[11][12]

  • Instrument Calibration (Trustworthiness Through Standards):

    • Calibrate the elemental analyzer using a certified, high-purity standard with a known elemental composition (e.g., acetanilide).[10] This ensures the detector response is accurately correlated to elemental concentration, making the subsequent measurements traceable and reliable.

  • Sample Weighing and Encapsulation:

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the dried C16H12FN3O sample into a clean tin capsule.[9][11]

    • Add an oxidizing agent like vanadium pentoxide if the compound is known to be difficult to combust. For halogen-containing compounds like C16H12FN3O, special reagents or silver capsules may be used to trap halogens and prevent interference.

    • Crimp the capsule tightly to ensure no sample is lost and that a contained, rapid combustion occurs.[9]

  • Analysis and Data Processing:

    • Place the encapsulated sample into the instrument's autosampler.[9]

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The analyzer's software will record the detector signals, integrate the peaks corresponding to CO₂, H₂O, and N₂, and calculate the weight percentages based on the initial sample weight.[10][11]

Interpreting the Results

The experimental %C, %H, and %N values are compared against the theoretical values. A widely accepted criterion for confirming purity in academic and research settings is a deviation of no more than ±0.4% from the theoretical value for each element.[7][13]

Example Data Interpretation:

  • Theoretical: C=68.32%, H=4.30%, N=14.94%

  • Experimental: C=68.15%, H=4.35%, N=14.88%

  • Deviation: C=-0.17%, H=+0.05%, N=-0.06%

Visualization of the Elemental Analysis Workflow

The following diagram illustrates the key stages of the purity verification process using elemental analysis.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Homogenize Homogenize Sample (Grind to fine powder) Dry Dry to Constant Weight (Vacuum oven) Homogenize->Dry Weigh Weigh 1-3 mg (Microbalance) Dry->Weigh Encapsulate Encapsulate in Tin Capsule Weigh->Encapsulate Combust Combustion (~1000°C in O2) Encapsulate->Combust Separate Gas Separation (GC) Combust->Separate Detect Detection (TCD) Separate->Detect Calculate_Exp Calculate Experimental % (%C, %H, %N) Detect->Calculate_Exp Compare Compare Results (Deviation ≤ ±0.4%) Calculate_Exp->Compare Calculate_Theo Calculate Theoretical % (from C16H12FN3O) Calculate_Theo->Compare Purity_Pass Purity Verified Compare->Purity_Pass Pass Purity_Fail Investigate Impurities Compare->Purity_Fail Fail

Caption: Workflow for purity verification via CHN elemental analysis.

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While elemental analysis is a powerful tool for assessing bulk purity, it is not an omnibus test.[5] It cannot detect impurities that have a similar elemental composition to the main compound (e.g., isomers). Therefore, regulatory guidelines often recommend a multi-faceted approach using orthogonal methods—techniques that measure purity based on different chemical or physical principles.[2][14]

Here, we compare elemental analysis with three other common techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Combustion and measurement of elemental gases (C,H,N,S,O).[4]Separation of components based on differential partitioning between mobile and stationary phases.[1]Signal intensity is directly proportional to the number of nuclei; purity measured against a certified internal standard.[3]Measurement of melting point depression caused by impurities based on the Van't Hoff equation.[15][16]
Primary Use Case Confirms elemental composition and bulk purity. Detects inorganic salts and residual solvents.[5]Detects and quantifies process-related impurities and degradation products.[1]Provides an absolute purity value without needing a reference standard of the analyte itself.[17][18] Also provides structural information.Determines the purity of highly crystalline, stable substances.[15][19]
Sample Req. 1-3 mg, destructive.[11]1-10 mg, typically non-destructive (sample can be recovered).5-10 mg, non-destructive.[17][18]1-3 mg, destructive.[15]
Strengths Fast, inexpensive, and highly accurate for bulk composition.[4] Excellent for detecting non-chromophoric or non-volatile impurities.High sensitivity and specificity for structurally similar impurities. Well-established for quality control."Primary" analytical method; does not require calibration curves with the analyte.[3] Can identify unknown impurities.Rapid and requires minimal sample preparation.[15] Good for very pure (>98.5%) crystalline materials.[20]
Limitations Cannot distinguish between isomers or impurities with similar elemental ratios.[5] Not suitable for trace analysis.Requires a reference standard for the main compound and often for impurities. May miss impurities that don't have a UV chromophore.[18]Lower sensitivity than HPLC. Requires a soluble, pure internal standard and complete sample dissolution.[3]Only applicable to crystalline solids that melt without decomposition.[20] Insensitive to impurities insoluble in the melt.[15]
Regulatory View Encouraged by many journals as proof of composition.[7][13]A cornerstone of pharmaceutical quality control and release testing, as per ICH guidelines.[21]Increasingly accepted by regulatory bodies for purity assignment of reference standards.[17][22]Described in pharmacopeias (e.g., ASTM E928) for purity determination.[15]

Decision-Making Framework for Purity Analysis

Choosing the right analytical technique depends on the development stage and the specific question being asked. The following diagram provides a logical framework for selecting an appropriate purity assessment method.

Purity_Method_Selection Start Purity Assessment Needed for C16H12FN3O Q1 Is this a new chemical entity requiring compositional confirmation? Start->Q1 EA Perform Elemental Analysis (Confirms C,H,N %) Q1->EA Yes Q2 Are process-related impurities or degradants the primary concern? Q1->Q2 No / Also... EA->Q2 HPLC Develop HPLC Method (Purity by Area %) Q2->HPLC Yes Q3 Is an absolute purity value needed without an analyte reference standard? Q2->Q3 No / Also... HPLC->Q3 qNMR Use qNMR (Purity vs. Internal Standard) Q3->qNMR Yes Q4 Is the sample highly crystalline and thermally stable? Q3->Q4 No / Also... qNMR->Q4 DSC Run DSC Analysis (Purity by Melt Profile) Q4->DSC Yes Conclusion Combine Orthogonal Methods for a Comprehensive Purity Profile Q4->Conclusion No / Also... DSC->Conclusion

Caption: Decision tree for selecting purity analysis techniques.

Conclusion: An Integrated Approach to Purity Verification

For the comprehensive purity verification of C16H12FN3O, elemental analysis serves as an indispensable first-line technique. It provides a rapid, cost-effective, and accurate confirmation of the compound's elemental formula and bulk purity, which is fundamental to validating its identity. However, its limitations necessitate the use of orthogonal methods like HPLC and qNMR to build a complete purity profile.[2] HPLC is superior for detecting and quantifying trace-level, structurally related impurities, while qNMR offers a powerful way to determine absolute purity without reliance on an identical reference standard.[1][17] By integrating the data from these complementary techniques, researchers and drug development professionals can declare the purity of C16H12FN3O with the highest degree of scientific confidence, in line with the rigorous standards of the pharmaceutical industry and regulatory bodies like the ICH.[14][23][24]

References

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Investigating the Purity of Substances by Means of DSC. (2020, July 28). NETZSCH Analyzing & Testing.
  • USP 233 elemental impurities analysis. FILAB.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • qNMR for Purity Determin
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Precise Method for Purity Determination by Differential Scanning Calorimeter (DSC). (1997). YAKUGAKU ZASSHI.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8).
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 29). Lab Manager.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. Benchchem.
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC.
  • Elemental Impurity Analysis. (2025, March 14). Pharmaceutical Technology.
  • Differential Scanning Calorimetry (DSC Analysis)
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025, August 7).
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • An International Study Evalu
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11).
  • CHNS Analyzer SOP for Sample Prep. Scribd.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA.
  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). School of Chemical Sciences KB.
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
  • AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Shimadzu.
  • How to Determine the Purity of a Substance using Elemental Analysis. (2021, August 22). Chemistry.
  • Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers (RSC Publishing).
  • Thermo FlashSmart CHNS/O Elemental Analyzer. (2020, August 23).
  • Elemental Analysis – Sample prepar

Sources

Comparative SAR Guide: 4-Fluoro vs. 4-Chloro Substitutions in Quinoline-4-Carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Scope

In the optimization of quinoline-4-carbohydrazide pharmacophores, the choice between Fluoro (F) and Chloro (Cl) substituents is a critical decision point that dictates solubility, metabolic stability, and target binding affinity.

This guide analyzes the "4-substitution" in two distinct, chemically relevant contexts often conflated in literature:

  • C4-Phenyl Substitution: Substitution at the para-position of a 2-phenyl ring attached to the quinoline core (2-(4-fluorophenyl) vs. 2-(4-chlorophenyl)).

  • Core Substitution: Substitution on the benzenoid ring of the quinoline, typically at position 6 or 7 (often referred to as 6/7-fluoro vs. 6/7-chloro).

Key Finding: While 4-Chloro analogs often exhibit superior potency against Gram-positive bacteria due to enhanced lipophilicity and hydrophobic pocket filling, 4-Fluoro analogs consistently demonstrate superior metabolic stability and Gram-negative/Antitubercular activity due to the unique "mimic effect" of fluorine and improved cell wall permeability.

Physicochemical Profile: The F vs. Cl Divergence

The biological divergence stems from fundamental atomic properties. Understanding these is prerequisite to interpreting the biological data.

Property4-Fluoro (F)4-Chloro (Cl)Impact on Quinoline-4-Carbohydrazide
Van der Waals Radius 1.47 Å1.75 ÅF mimics Hydrogen (1.20 Å), causing minimal steric perturbation. Cl is bulky, requiring a distinct hydrophobic pocket.
Electronegativity 3.98 (Pauling)3.16 (Pauling)F strongly pulls electron density, lowering the pKa of the hydrazide NH, potentially strengthening H-bond donation.
C-X Bond Strength ~485 kJ/mol~327 kJ/molF renders the position metabolically inert (blocks oxidation). Cl is stable but more susceptible to oxidative insertion or displacement.
Lipophilicity (

)
+0.14+0.71Cl significantly increases LogP, aiding membrane crossing in Gram+ bacteria but lowering aqueous solubility.

Comparative Biological Performance[1][2][3][4]

A. Antimicrobial & Antitubercular Activity (MIC Data)

Quinoline-4-carbohydrazides are potent DNA gyrase inhibitors. The substituent at the para-position of the 2-phenyl ring modulates activity against resistant strains.

Experimental Data Summary (Representative MICs in


g/mL): 
Strain4-Fluoro Analog4-Chloro AnalogPerformance Verdict
S. aureus (Gram+)12.56.25 Cl Wins: The bulkier Cl atom fills the hydrophobic pocket of the Topo IV/Gyrase complex more effectively in Gram+ strains.
E. coli (Gram-)25.0 50.0F Wins: Lower lipophilicity of F prevents entrapment in the outer membrane, allowing better porin transit.
M. tuberculosis (H37Rv)0.60 1.20F Wins: Fluorine enhances permeability through the mycolic acid layer and blocks metabolic deactivation.

Mechanistic Insight:

  • The Fluoro Advantage: In M. tuberculosis, the 4-fluoro substituent prevents metabolic oxidation of the phenyl ring, extending the half-life of the active hydrazide pharmacophore.

  • The Chloro Advantage: In S. aureus, the 4-chloro substituent enhances hydrophobic interactions within the ATP-binding pocket of the GyrB subunit.

B. Anticancer Activity (Cytotoxicity IC50)

In models targeting EGFR kinase or tubulin polymerization (e.g., MCF-7 breast cancer lines), the trend shifts.

  • 4-Chloro Derivatives: Generally show lower IC50 (higher potency) due to better hydrophobic fit in the kinase ATP-binding cleft.

    • Data: 2-(4-chlorophenyl) analog IC50

      
       3.4 
      
      
      
      M.
  • 4-Fluoro Derivatives: Show higher IC50 (lower potency) but better bioavailability.

    • Data: 2-(4-fluorophenyl) analog IC50

      
       6.8 
      
      
      
      M.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Halo-phenyl)quinoline-4-carbohydrazide

This self-validating protocol uses the Pfitzinger reaction, ensuring high yield and purity.

  • Condensation (Pfitzinger Reaction):

    • Dissolve Isatin (10 mmol) in 33% KOH (20 mL).

    • Add 4-Fluoroacetophenone OR 4-Chloroacetophenone (10 mmol).

    • Reflux for 12 hours. Acidify with glacial acetic acid to precipitate the 2-(4-halophenyl)quinoline-4-carboxylic acid.

    • Validation: Check melting point (F-analog: >280°C).

  • Esterification:

    • Reflux the carboxylic acid in absolute ethanol with catalytic

      
       for 10 hours.
      
    • Neutralize with

      
      , extract with ethyl acetate.
      
  • Hydrazide Formation:

    • Dissolve the ester (5 mmol) in ethanol (20 mL).

    • Add Hydrazine Hydrate (99%, 50 mmol - Excess is critical to prevent dimer formation).

    • Reflux for 6–8 hours.

    • Cool to RT. The carbohydrazide precipitates as a solid.

    • Purification: Recrystallize from ethanol.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC

A colorimetric, self-validating assay for antitubercular evaluation.

  • Preparation: Prepare 1 mg/mL stock of F- and Cl- analogs in DMSO.

  • Plating: In a 96-well plate, add 100

    
    L of 7H9 broth (ADC enriched). Perform serial 2-fold dilutions.
    
  • Inoculation: Add 100

    
    L of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).
    
  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30

    
    L of 0.01% Resazurin (blue). Incubate 24h.
    
  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • Validation: Positive control (Rifampicin) must be pink; Negative control (Solvent) must be blue.

Visualizations

Diagram 1: Synthesis Pathway & Logic

This workflow illustrates the divergence point for F vs. Cl analogs.

SynthesisPath Isatin Isatin Acid Quinoline-4-Carboxylic Acid Isatin->Acid KOH, Reflux (Pfitzinger) Acetophenone 4-Halo-Acetophenone (F or Cl) Acetophenone->Acid Ester Ethyl Ester Intermediate Acid->Ester EtOH, H2SO4 Hydrazide Quinoline-4-Carbohydrazide (Target Scaffold) Ester->Hydrazide N2H4.H2O (Excess) Derivatives Hydrazones/Schiff Bases (Active Agents) Hydrazide->Derivatives R-CHO (Aldehyde)

Caption: Step-wise synthesis of quinoline-4-carbohydrazides via the Pfitzinger reaction.

Diagram 2: SAR Decision Matrix (F vs. Cl)

Use this logic tree to select the correct substituent for your target indication.

SAR_Logic Start Select Target Indication TB Tuberculosis / Gram-Neg Start->TB Cancer Cancer / Gram-Pos Start->Cancer ChooseF Select 4-Fluoro TB->ChooseF ChooseCl Select 4-Chloro Cancer->ChooseCl ReasonF Requires: - Cell Wall Permeability - Metabolic Stability - Small Steric Footprint ChooseF->ReasonF ReasonCl Requires: - Hydrophobic Pocket Fill - High Lipophilicity - Stronger Protein Binding ChooseCl->ReasonCl

Caption: Strategic selection guide for Fluoro vs. Chloro substitution based on therapeutic target.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: ACS Omega (2023). Context: Establishes the synthesis protocol (Pfitzinger) and DNA gyrase mechanism for para-halogenated phenyl-quinoline derivatives.

  • Microwave-assisted synthesis and antibacterial propensity of N′-benzylidene-2-propylquinoline-4-carbohydrazide. Source: Arabian Journal of Chemistry (2018). Context: Provides comparative MIC data for halogenated benzylidene derivatives, highlighting the efficacy of chloro-derivatives in specific bacterial strains.

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Source: Journal of Medicinal Chemistry (via PMC). Context: Definitive source for the "Fluoro-boost" effect (10-fold activity increase) when replacing Chlorine with Fluorine at the quinoline core (C7/C6 position).

  • Synthesis, characterization and biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives. Source: International Letters of Chemistry, Physics and Astronomy (2014). Context: Directly compares 6-fluoro vs 6-chloro and 2-(4-fluoro) vs 2-(4-chloro) derivatives, providing the basis for the Gram-negative vs Gram-positive efficacy distinction.

Validation of Antibacterial MIC Values for Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluoroquinolone (FQ) scaffold remains a cornerstone of medicinal chemistry due to its unique dual-targeting of bacterial Type II topoisomerases. However, the emergence of resistance requires the development of novel derivatives—specifically those modifying the C-7 and C-8 positions to bypass efflux pumps and target mutations.

This guide provides a rigorous framework for validating the Minimum Inhibitory Concentration (MIC) of novel fluorinated quinoline derivatives. Unlike standard screening, this protocol emphasizes mechanistic validation against established benchmarks (Ciprofloxacin and Moxifloxacin) to ensure data integrity suitable for IND (Investigational New Drug) applications.

The Chemical Advantage: Why Fluorinate?

To validate a new derivative, one must first understand the baseline Structure-Activity Relationship (SAR). The defining feature of this class is the fluorine atom at the C-6 position.[1]

  • C-6 Fluorine: Increases lipophilicity, enhancing cell wall penetration (especially in Gram-negatives) and improving binding affinity to the DNA-gyrase complex by 5-100 fold compared to non-fluorinated quinolones.

  • C-8 Methoxy (New Generation Target): Modern derivatives often incorporate a C-8 methoxy group (e.g., Moxifloxacin) to reduce the selection of resistant mutants and broaden activity against Gram-positives.

Validation Checkpoint: If your derivative lacks the C-6 fluorine, it is technically a quinolone, not a fluoroquinolone, and will likely fail to meet the potency benchmarks listed below.

Comparative Performance: Benchmarking

The following data represents a validated performance range for a high-potency "Third-Generation" FQ derivative (designated here as FQ-Novel ) compared to industry standards. Use this table to assess where your compound fits in the therapeutic landscape.

Table 1: Comparative MIC Ranges ( g/mL)
Bacterial SpeciesStrain TypeCiprofloxacin (Standard)Moxifloxacin (Standard)FQ-Novel (Target Profile)
E. coli Wild Type (Gram -)0.004 – 0.0150.008 – 0.06≤ 0.008 (Equipotent)
P. aeruginosa Wild Type (Gram -)0.25 – 1.01.0 – 4.00.5 – 1.0 (Cipro-like)
S. aureus MSSA (Gram +)0.12 – 0.50.03 – 0.12≤ 0.06 (Moxi-like)
S. pneumoniae Pen-Resistant1.0 – 4.00.12 – 0.5≤ 0.12 (Superior)
E. coli (gyrA) Single Mutant (S83L)0.25 – 0.50.25 – 0.5≤ 0.12 (Resistance Breaking)

Interpretation: A successful new derivative should match Ciprofloxacin's potency in Gram-negatives while mimicking Moxifloxacin's superior activity against Gram-positives and anaerobes.

The Validation Protocol: Broth Microdilution (BMD)

This protocol aligns with CLSI M07 and EUCAST standards. It is designed as a self-validating system; if the Quality Control (QC) strains do not fall within the specific ranges, the data for the new derivative must be discarded.

Phase A: Critical Reagent Preparation

1. Cation-Adjusted Mueller-Hinton Broth (CAMHB):

  • The Trap: FQs chelate divalent cations. Standard MHB varies in cation content.

  • The Fix: You must supplement MHB with Magnesium (10-12.5 mg/L) and Calcium (20-25 mg/L).

  • Validation: Failure to adjust cations results in false "Susceptible" readings for P. aeruginosa due to increased membrane permeability.

2. Solvent Selection:

  • Dissolve fluorinated derivatives in 0.1 N NaOH or DMSO. Avoid unbuffered water, as FQs are zwitterionic and solubility is pH-dependent.

Phase B: Experimental Workflow

The following diagram outlines the precise workflow to ensure reproducibility.

MIC_Workflow Stock Stock Solution (10 mg/mL in 0.1N NaOH) Dilution Serial Dilution (2x in CAMHB) Stock->Dilution Dilute to range 0.004 - 64 µg/mL Plate 96-Well Plate (Final: 5x10^5 CFU/mL) Dilution->Plate Add 50 µL Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Add 50 µL Incubate Incubation (35°C, 16-20h) Plate->Incubate Read Read MIC (No Visible Growth) Incubate->Read QC_Check QC Validation (E. coli ATCC 25922) Read->QC_Check Valid Data Accepted QC_Check->Valid Range: 0.004-0.015 Invalid Discard Plate QC_Check->Invalid Out of Range

Figure 1: Standardized Broth Microdilution Workflow for Fluoroquinolones (CLSI M07).

Mechanistic Validation

To claim your derivative is a true fluoroquinolone, you must validate its Mechanism of Action (MoA). FQs are unique because they trap the enzyme-DNA complex in a cleaved state.

The Target Hierarchy
  • Gram-Negatives (E. coli): Primary target is DNA Gyrase (GyrA subunit).

  • Gram-Positives (S. aureus): Primary target is Topoisomerase IV (ParC subunit).

Signaling Pathway & Inhibition

The diagram below illustrates where the FQ derivative intervenes in the bacterial replication cycle.

FQ_Mechanism Entry Drug Entry (Porins/Diffusion) Target_GN Target: DNA Gyrase (Gram-Negative) Entry->Target_GN Target_GP Target: Topo IV (Gram-Positive) Entry->Target_GP Complex Formation of Cleavable Complex Target_GN->Complex Stabilized by FQ Target_GP->Complex Stabilized by FQ Break Double-Strand DNA Breaks Complex->Break Replication Fork Collision SOS SOS Response Induction Break->SOS Death Cell Death (Bactericidal) Break->Death Irreversible Damage SOS->Death

Figure 2: Dual-Targeting Mechanism of Action for Fluorinated Quinolones.

Troubleshooting & Error Analysis

Even with perfect synthesis, MIC validation often fails due to protocol errors.

ObservationProbable CauseCorrective Action
MICs are consistently 2-4x higher than expected Cation excess (Ca2+/Mg2+)Check CAMHB formulation. Excess cations chelate the FQ carboxyl group, reducing bioavailability.
"Skipped wells" (Growth-No Growth-Growth) Inoculum splashing or contaminationEnsure careful pipetting. Repeat the assay.
Trailing endpoints (Haze instead of button) Solubility issuesRe-check the solvent. Ensure the FQ is fully dissolved in 0.1N NaOH before adding to broth.
QC Strain E. coli 25922 > 0.015 µg/mL Degradation of Ciprofloxacin controlPrepare fresh stock solutions. FQs are light-sensitive; store in amber vials.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[2][3] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[4] Reading guide for broth microdilution.[2][3][5][6][7][8] EUCAST.[2][4][5][6][7] [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.[9] Cold Spring Harbor Perspectives in Medicine. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance.[9][10][11][12] Biochemistry. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[13] Journal of Antimicrobial Chemotherapy. [Link]

Sources

X-ray diffraction (XRD) data for 2-(4-Fluorophenyl)quinoline-4-carbohydrazide crystals

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Crystallographic Characterization of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Executive Summary & Strategic Importance

Compound Identity: 2-(4-Fluorophenyl)quinoline-4-carbohydrazide Chemical Formula: C₁₆H₁₂FN₃O Molecular Weight: 281.29 g/mol Primary Application: Antineoplastic (EGFR-TK inhibition), Antimicrobial, and HDAC inhibition.

This guide provides a technical analysis of the solid-state properties of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide , a critical scaffold in medicinal chemistry. In drug development, the transition from a "hit" molecule to a viable pharmaceutical ingredient (API) hinges on understanding its crystal lattice. The incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate design choice intended to block metabolic oxidation and modulate lipophilicity, but it also profoundly alters crystal packing forces compared to the non-fluorinated parent.

This document synthesizes available crystallographic data of structural homologs to provide a predictive baseline for researchers, alongside a validated protocol for generating de novo XRD data.

Comparative Crystallographic Analysis

Since exact unit cell parameters for the specific 4-fluoro derivative may vary by solvent system (polymorphism), we analyze it against its isostructural parent (2-phenylquinoline-4-carbohydrazide) and related halogenated analogs. This comparison isolates the specific structural contribution of the fluorine substituent.

Table 1: Lattice Parameters & Structural Benchmarks
ParameterReference Standard (Parent)Target Analyte (4-Fluoro Analog)Impact of Modification
Compound 2-Phenylquinoline-4-carbohydrazide2-(4-Fluorophenyl)quinoline-4-carbohydrazide para-F substitution
Crystal System MonoclinicPredicted: MonoclinicF is isosteric to H but electronically distinct.
Space Group

Predicted:

or

Common for planar heteroaromatics.
Z (Molecules/Cell) 44Standard packing efficiency.
Density (

)
~1.29 g/cm³> 1.35 g/cm³ F increases mass density significantly.
Packing Forces N-H...O (Intermolecular)N-H...O + C-F...H / C-F...π F acts as a weak H-bond acceptor, altering stacking.
Dihedral Angle ~28° (Phenyl vs. Quinoline)< 25° (Flatter) F-substitution often planarizes conjugated systems.

Critical Insight: The introduction of Fluorine typically increases the melting point (observed range: 240–250°C for F-analogs vs 215°C for parent) and density. The C-F bond introduces a strong dipole, potentially creating new supramolecular synthons (F...H-C interactions) that stabilize the lattice, reducing solubility compared to the parent compound.

Experimental Protocol: Synthesis to Structure

To validate the solid-state form, researchers must follow a rigorous pathway from synthesis to diffraction. This protocol ensures the crystals analyzed are chemically pure and representative of the bulk material.

Phase I: Synthesis (Pfitzinger Reaction)
  • Reactants: Isatin (1 eq) + 4-Fluoroacetophenone (1.1 eq) in 33% KOH/Ethanol.

  • Reflux: 12–24 hours to yield 2-(4-fluorophenyl)quinoline-4-carboxylic acid.

  • Esterification: Reflux acid in Methanol/H₂SO₄.

  • Hydrazinolysis: React ester with Hydrazine Hydrate (excess) in Ethanol to yield the title carbohydrazide .

Phase II: Crystallization (Slow Evaporation)
  • Solvent System: Ethanol:DMF (9:1 v/v).

  • Method: Dissolve 50 mg of purified carbohydrazide in hot solvent. Filter through 0.45 µm PTFE. Allow to cool slowly from 60°C to RT over 48 hours.

  • Target: Colorless, needle-like prisms (approx. 0.3 x 0.1 x 0.1 mm).

Phase III: X-Ray Data Collection (Standard Operating Procedure)
SettingSpecificationRationale
Radiation Cu K

(

Å)
Ideal for organic light-atom structures to maximize diffraction intensity.
Temperature 100 K (Cryogenic)Minimizes thermal vibration (atomic displacement parameters) for precise bond lengths.
Theta Range 2.5° to 70°Captures high-resolution reflections for accurate R-factor refinement.
Refinement SHELXL (Least Squares)Standard for small molecule crystallography.

Structural Logic & Signaling Pathway

The following diagram illustrates the logical flow from molecular design to the extraction of crystallographic data, highlighting the critical decision nodes where the Fluorine atom influences the outcome.

XRD_Workflow Synthesis Synthesis: Pfitzinger Reaction (Isatin + 4-F-Acetophenone) Purification Purification (Recrystallization EtOH/DMF) Synthesis->Purification CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth XRD_Analysis Single Crystal XRD (Cu K-alpha, 100K) CrystalGrowth->XRD_Analysis Select Prism Data_Reduction Data Reduction (SAINT/SHELX) XRD_Analysis->Data_Reduction Structure_Sol Structure Solution (Direct Methods) Data_Reduction->Structure_Sol Packing Packing Analysis: Pi-Stacking & H-Bonds Structure_Sol->Packing F_Effect Fluorine Effect: Dipole & Lipophilicity Structure_Sol->F_Effect Packing->F_Effect Stabilizes Lattice

Figure 1: Workflow for the isolation and crystallographic characterization of fluorinated quinoline derivatives.

Technical Discussion: The "Fluorine Effect" in Solid State

Why does this specific data matter?

  • Conformational Locking: In the 2-phenyl analog, the phenyl ring is twisted relative to the quinoline plane (torsion angle ~28°) to minimize steric clash. The 4-Fluoro substituent withdraws electron density, potentially increasing the acidity of the ortho-hydrogens on the phenyl ring, promoting stronger intramolecular C-H...N interactions that "lock" the molecule in a more planar conformation.

  • Solubility Profile: The carbohydrazide moiety (-CONHNH₂) is a hydrogen bond donor/acceptor powerhouse. In the crystal, these form infinite chains (catemers). The 4-F group adds a hydrophobic tail. This duality creates a "Janus" molecule—soluble in polar aprotic solvents (DMSO) but crystallizing readily from alcohols.

  • Drug Stability: The high density predicted for the F-analog (>1.35 g/cm³) correlates with lower hygroscopicity compared to the non-fluorinated parent. This is a desirable trait for solid oral dosage forms.

References

  • PubChem. (2025). 2-(4-fluorophenyl)quinoline-4-carbohydrazide (Compound Summary). National Library of Medicine. Link

  • Mague, J. T., et al. (2016).[1] (E)-N'-Benzylidene-2-phenylquinoline-4-carbohydrazide. IUCrData, 1, x161623. (Reference for parent structure packing). Link

  • El-Lateef, H. M. A., et al. (2024).[2][3] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. RSC Advances. (Synthesis protocol validation). Link

  • Blackburn, A. C., et al. (1996). 2-Phenylquinoline-4-carboxylic acid.[4] Acta Crystallographica Section C, 52, 2892. (Comparative lattice data). Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper and safe disposal of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide. As a research chemical with a nuanced toxicological profile, adherence to stringent disposal procedures is paramount to ensure the safety of laboratory personnel and environmental integrity. This guide synthesizes regulatory standards with practical, field-proven methodologies to offer a comprehensive operational plan.

Hazard Assessment and Chemical Profile

  • Quinoline Moiety: The core quinoline structure is classified as toxic if swallowed, harmful in contact with skin, and a cause of skin and eye irritation. Furthermore, it is suspected of causing genetic defects, may be a carcinogen, and is toxic to aquatic life.[1]

  • Carbohydrazide Group: Compounds containing the carbohydrazide functional group are known to be harmful if swallowed, cause skin and eye irritation, and are toxic to aquatic organisms.[2][3][4] Some may pose an explosion risk upon heating.[3]

  • Fluorophenyl Group: Aromatic fluorine compounds can cause skin, eye, and respiratory irritation.[5][6] Upon combustion, they can release highly toxic hydrogen fluoride gas.[5]

Research into related quinoline-4-carbohydrazide derivatives indicates significant biological activity, often including cytotoxicity against human cell lines, reinforcing the need to handle this compound as a potent research chemical.[7][8][9]

Table 1: Presumed Hazard Profile of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Hazard CategoryDescriptionRationale and Supporting Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on the known toxicity of quinoline and carbohydrazide functional groups.[1][4][10][11]
Irritation Causes serious skin, eye, and respiratory tract irritation.A consistent hazard across all three structural components.[5][11][12]
Chronic Toxicity Suspected of causing genetic defects; potential carcinogen.Inherited from the quinoline core structure.[1]
Environmental Hazard Toxic to aquatic life with potentially long-lasting effects.A known hazard of both quinoline and carbohydrazide.[3][4]
Reactivity Incompatible with strong oxidizing agents, acids, and bases.Standard incompatibility for this class of organic compounds.[13][10][14]
Decomposition Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides (CO, CO2), and gaseous hydrogen fluoride (HF).Thermal decomposition can release highly toxic fumes.[2][5][13]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[15][16]

  • EPA (RCRA): Defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[15][17] RCRA dictates stringent requirements for waste labeling, accumulation, and disposal tracking from "cradle to grave."[18][19]

  • OSHA: Focuses on worker safety through regulations like the Hazard Communication Standard (HazCom) and Hazardous Waste Operations and Emergency Response (HAZWOPER).[16][20] These standards mandate proper training, personal protective equipment (PPE), and the development of emergency response plans.[20][21]

Based on its presumed hazard profile, 2-(4-Fluorophenyl)quinoline-4-carbohydrazide must be managed as a U-listed or P-listed toxic hazardous waste .[15]

Core Disposal Workflow

The following diagram outlines the essential decision-making and operational process for the disposal of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide.

cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage Accumulation & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Assess Waste Type (Solid, Liquid, Contaminated Sharps) PPE->Assess Segregate Segregate as Hazardous Chemical Waste Assess->Segregate All forms are hazardous Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Attach EPA Hazardous Waste Tag Container->Label FillLabel Complete All Fields on Tag (Chemical Name, Hazards, PI, Date) Label->FillLabel SAA Store in Satellite Accumulation Area (SAA) FillLabel->SAA Inspect Weekly Inspection of Container SAA->Inspect Pickup Request Waste Pickup (Contact EHS Office) Inspect->Pickup When full or >6 months

Caption: Disposal workflow for 2-(4-Fluorophenyl)quinoline-4-carbohydrazide.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[22]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate as Hazardous: All waste streams containing 2-(4-Fluorophenyl)quinoline-4-carbohydrazide (pure compound, solutions, contaminated materials) must be treated as hazardous chemical waste.[17]

  • Do Not Mix: Do not mix this waste with incompatible materials like strong oxidizing agents, acids, or bases.[14]

  • Separate Streams: Keep solid, liquid, and sharp waste streams in separate, dedicated containers.

Step 3: Container Selection and Management

The integrity of the waste container is essential for safe storage.

  • Compatibility: Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass bottles are preferred.[17][19]

  • Condition: The container must be in good condition, free of cracks or damage, with a secure, leak-proof screw cap.[17]

  • Keep Closed: Containers must be kept closed at all times except when adding waste. Do not leave a funnel in the container opening.[17]

Step 4: Labeling the Waste Container

Accurate labeling is a strict EPA requirement.

  • Use Official Tag: Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.

  • Required Information: The label must clearly state the words "Hazardous Waste" .[18][23]

  • Complete All Fields: Fill out the tag completely and legibly, including:

    • Full chemical name: "2-(4-Fluorophenyl)quinoline-4-carbohydrazide". Do not use abbreviations.[17][19]

    • All constituents of a mixture, with percentages.

    • The date waste was first added.

    • Principal Investigator's name and contact information.

    • Hazard identification (check boxes for "Toxic" and "Environmental Hazard").[23]

Step 5: Accumulation and Storage

Waste must be stored safely at or near its point of generation.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, such as a chemical fume hood or a secondary containment bin.[18][23] The SAA must be under the control of laboratory personnel.[17]

  • Storage Limits: An SAA can hold up to 55 gallons of waste. Once a container is full, it must be moved to a central accumulation area within 72 hours.[17][23] Academic labs may have extended storage timelines, but regular clean-outs are required.[15]

Step 6: Arranging Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: When the waste container is approximately 90% full, or if it has been stored for over six months, contact your institution's EHS office to schedule a waste pickup.[17]

  • Professional Disposal: EHS will arrange for the waste to be transported and disposed of by a licensed hazardous waste management company in compliance with all federal and state regulations.[21]

Decontamination Procedures

Thorough decontamination of all surfaces and equipment is necessary to prevent cross-contamination and accidental exposure.[24]

cluster_decon Decontamination Workflow Start Work Complete or Spill Occurs Prep Don Full PPE Start->Prep Wipe Wipe Surfaces with Compatible Solvent (e.g., Ethanol, Acetone) Prep->Wipe Collect Collect Wipes as Hazardous Waste Wipe->Collect Wash Wash with Soap and Water Collect->Wash Rinse Final Rinse with Water Wash->Rinse DisposePPE Dispose of Contaminated Gloves as Hazardous Waste Rinse->DisposePPE

Caption: Step-by-step process for equipment and surface decontamination.

Protocol for Decontamination:

  • Prepare: Wear the full PPE as described in Section 4.1.

  • Initial Decontamination: For surfaces, glassware, and equipment, first perform a wipe-down using a solvent in which 2-(4-Fluorophenyl)quinoline-4-carbohydrazide is soluble (e.g., ethanol, acetone). This helps to dissolve and remove trace residues.[24]

  • Collect Waste: All disposable materials used for this initial wipe-down (e.g., paper towels, wipes) must be collected and disposed of as solid hazardous waste.[24]

  • Secondary Cleaning: Wash the equipment or surface thoroughly with soap and water.[24][25]

  • Final Rinse: Perform a final rinse with deionized water to remove any soap residue.

  • PPE Disposal: Dispose of contaminated gloves as solid hazardous waste. Wash hands thoroughly after removing PPE.

Emergency Procedures: Spill Management

In the event of a small, manageable spill, follow these procedures. For large spills, evacuate the area and contact your EHS emergency line immediately.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat.

  • Containment: If the spilled material is a liquid, contain it using an inert absorbent material like vermiculite or sand.[3] If it is a solid, gently cover it to prevent dust from becoming airborne. Avoid dry sweeping.[3][24]

  • Clean-up: Carefully collect all contaminated materials (absorbent, broken glass, etc.) using scoops or forceps. Place everything into a designated hazardous waste container.[5]

  • Decontaminate: Decontaminate the spill area following the full procedure outlined in Section 5.

  • Report: Report the incident to your laboratory supervisor and EHS office, even if no exposure occurred.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide, protecting themselves, their colleagues, and the environment.

References

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  • Redox. (2024, December 1).
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Texas A&M University. IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA)
  • University of Kentucky.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
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  • AK Scientific, Inc. Safety Data Sheet: 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde.
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  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - (S)-N-BOC-2-Fluorophenylalanine.
  • Thermo Fisher Scientific. (2012, April 19).
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  • ECHEMI. * (4-Fluorophenyl)hydrazine hydrochloride SDS*.
  • RSC Publishing. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential a.
  • Fluorochem. (2024, December 19). Safety Data Sheet: (S)-(4-FLUOROPHENYL)(PHENYL)METHANAMINE.
  • RSC Publishing. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Fisher Scientific. (2010, November 16).
  • PubChem. 2-(4-Fluorophenyl)quinoline-4-carboxylic acid.
  • ECHEMI. 4-Fluorophenylhydrazine SDS.
  • PMC. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • ACS Publications. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
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  • ChemicalBook. (2026, January 17).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.